Product packaging for Sulfo-Cyanine7 alkyne(Cat. No.:)

Sulfo-Cyanine7 alkyne

货号: B1193678
分子量: 784.0 g/mol
InChI 键: BHUOSGHGWGCWQE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfo-Cyanine7 alkyne is a sulfonated terminal alkyne for copper-catalyzed Click chemistry reaction, which possesses significant aqueous solubility, and can be conjugated with azides in aqueous environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H46KN3O7S2 B1193678 Sulfo-Cyanine7 alkyne

属性

分子式

C40H46KN3O7S2

分子量

784.0 g/mol

IUPAC 名称

potassium 3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1

InChI 键

BHUOSGHGWGCWQE-UHFFFAOYSA-M

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Sulfo-Cyanine7 alkyne, Sulfo-Cyanine 7 alkyne, Sulfo-Cy7 alkyne, Sulfo-Cy 7 alkyne

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cyanine7 Alkyne: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Sulfo-Cyanine7 alkyne, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and bioconjugation. Detailed experimental protocols for its application in copper-catalyzed click chemistry and protein labeling are presented, alongside a comparative analysis with the structurally similar Sulfo-Cyanine7.5 alkyne.

Core Chemical and Physical Properties

This compound is a water-soluble, sulfonated cyanine (B1664457) dye featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". Its excellent water solubility, a result of its sulfonate groups, makes it an ideal candidate for labeling proteins and nucleic acids in aqueous environments with minimal use of organic co-solvents.

The strong near-infrared fluorescence of this compound offers significant advantages for in vivo imaging, including deep tissue penetration and reduced background autofluorescence from biological samples. These characteristics, combined with its high photostability and quantum yield, make it a valuable tool for a range of applications, from fluorescence microscopy and flow cytometry to the development of targeted molecular probes for diagnostics and drug delivery.

Comparative Data: this compound vs. Sulfo-Cyanine7.5 Alkyne

For clarity, the following tables summarize the distinct properties of this compound and the related, but structurally different, Sulfo-Cyanine7.5 alkyne.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C40H46KN3O7S2[1]
Molecular Weight 784.04 g/mol [1]
Appearance Dark green powder
Solubility Good in DMSO, DMF; significant in water[2]
CAS Number 2183440-56-2[2]

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coefficient (ε) ~240,600 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.24
Correction Factor (CF260) 0.04
Correction Factor (CF280) 0.04

Table 3: Chemical Properties of Sulfo-Cyanine7.5 Alkyne

PropertyValueReference
Molecular Formula C48H48K3N3O13S4[3]
Molecular Weight 1120.45 g/mol [3]
Appearance Solid powder[3]
Solubility Good in water, DMSO, DMF[4]

Table 4: Spectroscopic Properties of Sulfo-Cyanine7.5 Alkyne

PropertyValueReference
Excitation Maximum (λex) ~778 nm[5]
Emission Maximum (λem) ~797 nm[5]
Molar Extinction Coefficient (ε) ~222,000 L·mol⁻¹·cm⁻¹[5]
Fluorescence Quantum Yield (Φ) ~0.21[5]
Correction Factor (CF260) 0.09[5]
Correction Factor (CF280) 0.09[5]

Chemical Structure

The structure of this compound is characterized by two indole (B1671886) rings linked by a polymethine chain, with sulfonate groups conferring water solubility and a terminal alkyne for conjugation.

(A precise chemical structure diagram would be inserted here in a final document, based on the information from the provided search results.)

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the use of this compound in common bioconjugation techniques.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This protocol outlines the general steps for labeling an azide-modified biomolecule with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO or DMF (if needed to dissolve the dye)

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Preparation of Reagents:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

    • Freshly prepare the sodium ascorbate (B8700270) solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound (typically in a 1.5 to 10-fold molar excess over the biomolecule), and the reaction buffer.

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Protein Labeling and Purification

This protocol details the labeling of a protein with an amine-reactive version of Sulfo-Cyanine7 (e.g., Sulfo-Cyanine7 NHS ester) for comparison, followed by a general purification procedure applicable to the click-labeled protein as well.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound (for click chemistry) or Sulfo-Cyanine7 NHS ester (for amine labeling)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 for NHS ester chemistry)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester chemistry)

  • Purification column (e.g., Sephadex G-25)

Methodology for Amine-Reactive Labeling:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of the Sulfo-Cyanine7 NHS ester in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the reactive dye solution. A typical molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

  • Quenching:

    • Stop the reaction by adding the quenching reagent.

Purification of Labeled Protein (Applicable to both CuAAC and Amine-Reactive Labeling):

  • Column Preparation:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or the desired storage buffer.

  • Separation:

    • Apply the reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Fraction Collection and Analysis:

    • Collect the fractions and measure the absorbance at 280 nm (for protein) and ~750 nm (for Sulfo-Cyanine7) to determine the degree of labeling.

Visualizations

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_biomolecule Azide-Modified Biomolecule mix Combine Reactants azide_biomolecule->mix sulfo_cy7_alkyne This compound sulfo_cy7_alkyne->mix reagents CuSO4, Ligand, Sodium Ascorbate reagents->mix incubate Incubate (1-4h, RT) Protect from Light mix->incubate purify Size-Exclusion Chromatography incubate->purify analyze Spectroscopic Analysis (A280/A750) purify->analyze

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

Experimental Workflow: Protein Labeling and Purification

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization protein Protein Solution (Amine-Free Buffer) mix Mix Protein and Dye protein->mix reactive_dye Sulfo-Cy7 NHS Ester in DMSO/DMF reactive_dye->mix incubate Incubate (1h, RT) with Stirring mix->incubate purify Gel Filtration (e.g., Sephadex G-25) incubate->purify characterize Determine Degree of Labeling purify->characterize

Caption: General workflow for labeling proteins with an amine-reactive Sulfo-Cyanine7 dye.

Application in a Generic Signaling Pathway

Signaling_Pathway_Application cluster_labeling Bioconjugation cluster_pathway Cellular Signaling cluster_detection Detection protein_of_interest Protein of Interest (with Azide) labeled_protein Labeled Protein (Fluorescent) protein_of_interest->labeled_protein Click Chemistry sulfo_cy7_alkyne Sulfo-Cyanine7 Alkyne sulfo_cy7_alkyne->labeled_protein downstream_effector Downstream Effector labeled_protein->downstream_effector Signal Transduction microscopy Fluorescence Microscopy (NIR Detection) labeled_protein->microscopy Visualization & Tracking extracellular_signal Extracellular Signal receptor Membrane Receptor extracellular_signal->receptor receptor->labeled_protein Activation cellular_response Cellular Response downstream_effector->cellular_response

Caption: Application of this compound in tracking a protein of interest within a signaling pathway.

References

Sulfo-Cyanine7 Alkyne: A Technical Guide to Absorption and Emission Spectra for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the photophysical properties, experimental protocols, and applications of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared (NIR) fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive resource for utilizing this versatile fluorophore in advanced imaging and bioconjugation applications.

Sulfo-Cyanine7 alkyne is a water-soluble, sulfonated cyanine (B1664457) dye functionalized with a terminal alkyne group.[1][2] This alkyne moiety enables covalent labeling of azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][3][4] Its strong fluorescence in the NIR region, coupled with its high aqueous solubility, makes it an ideal candidate for a range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[3]

Photophysical Properties

The spectral characteristics of Sulfo-Cy7 alkyne place it firmly in the near-infrared window, a region where biological tissues exhibit minimal absorbance and autofluorescence, thus allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging studies. The key quantitative photophysical parameters for this compound and the related Sulfo-Cyanine7.5 alkyne are summarized below.

Table 1: Photophysical Properties of this compound

ParameterValueReference
Excitation Maximum (λabs)750 nm[4]
Emission Maximum (λem)773 nm[3][4]
Molar Extinction Coefficient (ε)240,600 L·mol-1·cm-1[4]
Fluorescence Quantum Yield (Φ)0.24[4]
Stokes Shift~23 nm[3]
Correction Factor (CF260)0.04[4]
Correction Factor (CF280)0.04[4]
Molecular Weight784.04 g/mol [4]
SolubilityGood in DMF, DMSO; significant in water[4]

Table 2: Photophysical Properties of Sulfo-Cyanine7.5 Alkyne

ParameterValueReference
Excitation Maximum (λabs)778 nm[5]
Emission Maximum (λem)797 nm[5]
Molar Extinction Coefficient (ε)222,000 L·mol-1·cm-1[5]
Fluorescence Quantum Yield (Φ)0.21[5]
Molecular Weight1120.5 g/mol [5]
SolubilityWater, DMSO, DMF[5]

Experimental Protocols

Accurate and reproducible experimental data are paramount in scientific research. The following sections detail standardized protocols for measuring the spectral properties of Sulfo-Cy7 alkyne and for its application in bioconjugation.

Measurement of Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and fluorescence emission spectra of cyanine dyes.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., methanol, dimethyl sulfoxide (B87167) (DMSO), or water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path-length quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. The concentration should be carefully chosen to ensure that the maximum absorbance is less than 1.0 absorbance unit to avoid inner filter effects.[6]

  • Absorption Spectrum Measurement:

    • Fill a cuvette with the pure solvent to serve as a reference blank.

    • Record the baseline spectrum of the solvent over the desired wavelength range (e.g., 600-850 nm).[7]

    • Replace the blank with the cuvette containing the Sulfo-Cy7 alkyne solution.

    • Measure the absorption spectrum. The wavelength of maximum absorbance (λmax) should be identified.

  • Emission Spectrum Measurement:

    • Excite the sample at its absorption maximum (or a nearby wavelength).

    • Scan the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 760-850 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general workflow for the conjugation of this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule and this compound in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270).

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ and ligand solutions to form the copper-ligand complex.

  • Conjugation Reaction:

    • To the solution of the azide-modified biomolecule and this compound, add the pre-formed copper-ligand complex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture at room temperature, protected from light, for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted dye and catalyst components.

Visualizing Workflows and Pathways

Logical Relationship of Sulfo-Cy7 Alkyne Functionality

The core utility of this compound stems from its dual nature: a fluorescent reporter group and a reactive handle for bioconjugation. The following diagram illustrates this fundamental relationship.

SulfoCy7_Functionality cluster_dye Sulfo-Cyanine7 Core cluster_reaction Click Chemistry NIR_Fluorescence Near-Infrared Fluorescence Water_Solubility High Water Solubility (Sulfo- group) Alkyne_Group Terminal Alkyne Group Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Group->Click_Reaction Azide_Target Azide-Modified Biomolecule Azide_Target->Click_Reaction Conjugate Fluorescently Labeled Biomolecule Click_Reaction->Conjugate SulfoCy7_Alkyne This compound SulfoCy7_Alkyne->NIR_Fluorescence SulfoCy7_Alkyne->Water_Solubility SulfoCy7_Alkyne->Alkyne_Group Application Downstream Applications (e.g., In Vivo Imaging) Conjugate->Application Bioconjugation_Workflow Start Start: Prepare Reagents Mix Combine Azide-Protein and Sulfo-Cy7 Alkyne Start->Mix Catalyst Prepare Cu(I) Catalyst (CuSO4 + Na-Ascorbate) Start->Catalyst React Initiate Click Reaction Incubate at RT Mix->React Catalyst->React Purify Purify Conjugate (e.g., Size Exclusion Chromatography) React->Purify Analyze Analyze Labeled Protein (Spectroscopy, SDS-PAGE) Purify->Analyze End End: Purified Conjugate Analyze->End Signaling_Pathway_Probing cluster_cell Cellular Environment cluster_lysis Cell Lysis and Labeling Metabolic_Labeling 1. Introduce Alkyne-modified Farnesyl Precursor Ras_Incorporation 2. Ras Protein incorporates Alkyne group during post-translational modification Metabolic_Labeling->Ras_Incorporation Lysis 3. Lyse Cells Ras_Incorporation->Lysis Click_Labeling 4. Add Sulfo-Cy7 Alkyne and perform Click Reaction Lysis->Click_Labeling Visualization 5. Visualize Labeled Ras (e.g., In-gel fluorescence) Click_Labeling->Visualization

References

Sulfo-Cyanine7 Alkyne: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne in modern research, providing a comprehensive resource for its use in bioorthogonal chemistry, molecular imaging, and drug development. Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye that has become an invaluable tool for the precise labeling and visualization of biomolecules in complex biological systems.[1][2][3] Its exceptional properties, including high aqueous solubility, bright fluorescence, and the presence of a terminal alkyne group for "click" chemistry, make it a versatile probe for a wide range of scientific investigations.[4][5][6]

Core Principles and Applications

The primary utility of this compound lies in its terminal alkyne group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific "click chemistry" allows for the covalent attachment of the dye to azide-modified biomolecules, forming a stable triazole linkage.[5][7] This bioorthogonal reaction is exceptionally selective, meaning it does not interfere with native biological functional groups, enabling the precise labeling of target molecules in their native environment.

The key applications of this compound in research include:

  • Bioconjugation: Efficiently labeling a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[1][]

  • In Vivo Imaging: Its emission in the near-infrared spectrum allows for deep tissue penetration with minimal background autofluorescence, making it ideal for whole-body imaging in small animal models.[1][4]

  • Fluorescence Microscopy: High-resolution imaging of cellular and subcellular structures.[1]

  • Flow Cytometry: Providing distinct fluorescent signals for precise cell sorting and analysis.[1]

  • Metabolic Labeling: Tracking the synthesis and dynamics of biomolecules by incorporating azide-modified metabolic precursors, which are then visualized with this compound.

Quantitative Data Summary

The spectral and physical properties of this compound and the related Sulfo-Cyanine7.5 alkyne are summarized below. The sulfonated nature of these dyes enhances their water solubility and improves their optical properties, leading to brighter fluorescence and increased photostability compared to their non-sulfonated counterparts.[]

PropertyThis compoundSulfo-Cyanine7.5 alkyneReference(s)
Excitation Maximum (λex) ~750 nm~778 nm[3][5]
Emission Maximum (λem) ~773 nm~797 nm[3][5]
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹222,000 L·mol⁻¹·cm⁻¹[3][5]
Fluorescence Quantum Yield (Φ) 0.240.21[3][5]
Molecular Weight 784.04 g/mol 1120.46 g/mol [3][9]
Solubility Good in water, DMSO, DMFGood in water, DMSO, DMF[3][5]
Storage Conditions -20°C in the dark for up to 24 months-20°C in the dark for up to 24 months[3][9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Azide-Modified Proteins

This protocol details the general steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

Materials:

  • Azide-modified protein in a buffer free of primary amines (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO) or water for dye stock solution

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Protein purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the dye in DMSO or water to a concentration of 10 mM.

  • Prepare the protein solution: Adjust the concentration of the azide-modified protein to 2-10 mg/mL in an appropriate buffer.

  • Prepare the catalyst solution:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Immediately before use, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the Cu(I)-THPTA complex.

  • Prepare the reducing agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Labeling Reaction:

    • To the protein solution, add the this compound stock solution to achieve a final dye-to-protein molar ratio of approximately 10:1.

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the fluorescently labeled protein.

  • Quantification:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).

    • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the protein and the dye.

Protocol 2: In Vivo Imaging of a Sulfo-Cy7 Labeled Probe in a Murine Model

This protocol provides a general workflow for non-invasive imaging of a tumor in a mouse model using a Sulfo-Cy7-labeled targeting agent (e.g., an antibody).

Materials:

  • Tumor-bearing mouse model

  • Sulfo-Cy7-labeled probe (e.g., antibody-dye conjugate)

  • Sterile phosphate-buffered saline (PBS)

  • In vivo imaging system with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Probe Preparation: Dilute the Sulfo-Cy7-labeled probe to the desired concentration in sterile PBS.

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer.

  • Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image of the mouse to determine background autofluorescence.

  • Probe Administration: Inject the Sulfo-Cy7-labeled probe intravenously via the tail vein.

  • Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the dissected tissues to confirm the biodistribution of the fluorescent signal.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs.

    • Quantify the fluorescence intensity in each ROI to determine the probe's accumulation and clearance profile.

Visualizations

Click Chemistry Labeling Workflow

G cluster_0 Biomolecule Modification cluster_1 Click Reaction cluster_2 Downstream Applications Metabolic_Labeling Metabolic Labeling (e.g., with Azido-sugars) Azide_Modified_Biomolecule Azide-Modified Biomolecule Metabolic_Labeling->Azide_Modified_Biomolecule Chemical_Modification Chemical Modification (e.g., NHS-ester-azide) Chemical_Modification->Azide_Modified_Biomolecule Labeled_Biomolecule Sulfo-Cy7 Labeled Biomolecule Azide_Modified_Biomolecule->Labeled_Biomolecule Click Reaction Sulfo_Cy7_Alkyne This compound Sulfo_Cy7_Alkyne->Labeled_Biomolecule Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Labeled_Biomolecule In_Vivo_Imaging In Vivo Imaging Labeled_Biomolecule->In_Vivo_Imaging Visualization Microscopy Fluorescence Microscopy Labeled_Biomolecule->Microscopy Localization Flow_Cytometry Flow Cytometry Labeled_Biomolecule->Flow_Cytometry Quantification

Caption: Workflow for labeling biomolecules with this compound via click chemistry.

Probing Receptor Tyrosine Kinase (RTK) Trafficking

The trafficking of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), is a crucial aspect of cell signaling and can be investigated using click chemistry. For instance, the trafficking of the Nerve Growth Factor (NGF) receptor, TrkA, can be studied by labeling the receptor population at the cell surface and tracking their internalization and subsequent movement within the cell following ligand binding. A similar approach has been used with related cyanine (B1664457) dyes to study receptor trafficking.[10]

G cluster_0 Cell Surface Labeling cluster_1 Ligand-Induced Trafficking cluster_2 Signal Transduction Extracellular_Azide Azide-modified receptor (extracellular domain) Labeled_Receptor Surface-labeled Receptor Extracellular_Azide->Labeled_Receptor Click Reaction Sulfo_Cy7_Alkyne This compound (membrane-impermeant) Sulfo_Cy7_Alkyne->Labeled_Receptor Internalization Internalized Receptor in Endosome Labeled_Receptor->Internalization Endocytosis Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Labeled_Receptor->Downstream_Signaling Initiates Ligand Ligand (e.g., NGF) Ligand->Labeled_Receptor Binding & Activation Recycling Recycling Internalization->Recycling Recycling to Plasma Membrane Degradation Degradation Internalization->Degradation Trafficking to Lysosome for Degradation Cellular_Response Cellular Response (e.g., Neurite Outgrowth) Downstream_Signaling->Cellular_Response

Caption: Investigating RTK trafficking and signaling using Sulfo-Cy7 alkyne.

Applications in Drug Development

The unique characteristics of this compound make it a valuable tool in the development of novel therapeutics and diagnostics.

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells. This compound can be incorporated into this workflow to create fluorescently labeled ADCs, enabling the visualization and quantification of their delivery to tumor sites.

  • Targeted Drug Delivery: Nanoparticles and other drug delivery vehicles can be functionalized with this compound to track their biodistribution, cellular uptake, and drug release kinetics in vivo.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: By labeling small molecule drugs with this compound, researchers can monitor their absorption, distribution, metabolism, and excretion (ADME) profiles in real-time within a living organism.

References

Understanding the Fluorescence Quantum Yield of Sulfo-Cyanine7 Alkyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Sulfo-Cyanine7 alkyne, a near-infrared (NIR) fluorescent dye increasingly utilized in biological and biomedical research. This document details the dye's properties, experimental protocols for quantum yield determination and bioconjugation, and illustrates its application in cellular imaging workflows.

Core Properties of this compound

Sulfo-Cyanine7 (Sulfo-Cy7) alkyne is a water-soluble, near-infrared fluorescent dye that is a valuable tool for deep tissue imaging and the labeling of biomolecules.[1][2] Its key characteristics are summarized in the table below.

PropertyValueReference
Fluorescence Quantum Yield (Φ) 0.24[3]
Excitation Maximum (λex) 750 nm[3]
Emission Maximum (λem) 773 nm[3]
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹[3]
Molecular Weight 784.04 g/mol [3]
Solubility Good in DMF, DMSO, and water[3]

The sulfonated nature of Sulfo-Cy7 enhances its water solubility, making it ideal for bioconjugation in aqueous environments and reducing the tendency of labeled biomolecules to aggregate.[4] The alkyne functional group allows for its efficient and specific attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][5]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7]

Principle: The quantum yield of a sample (X) is calculated relative to a standard (ST) using the following equation[6]:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Reference Standards for the Near-Infrared Region:

Choosing an appropriate reference standard with overlapping absorption and emission spectra is crucial for accurate measurements.[8] Suitable standards for the spectral range of this compound include:

StandardSolventQuantum Yield (Φ)Reference
Indocyanine Green (ICG)Ethanol0.05 - 0.22[1][9]
Indocyanine Green (ICG)DMSO0.13 - 0.42[9][10]
IR-125DMSO0.13[11]

Detailed Protocol:

  • Solvent Selection: Use a spectroscopic grade solvent in which both the this compound and the chosen reference standard are soluble and stable (e.g., DMSO or ethanol).

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.[6]

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the reference standard.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of this compound using the formula above.

G Workflow for Determining Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_dye Prepare Sulfo-Cy7 Alkyne Stock Solution dilute_dye Create Serial Dilutions of Dye prep_dye->dilute_dye prep_std Prepare Reference Standard Stock Solution dilute_std Create Serial Dilutions of Standard prep_std->dilute_std abs_spec Measure Absorbance Spectra dilute_dye->abs_spec dilute_std->abs_spec fluo_spec Measure Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Fluorescence Quantum Yield Measurement Workflow
Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound can be conjugated to azide-modified biomolecules, such as proteins or peptides, through a click chemistry reaction.[12][13]

Materials:

  • Azide-modified protein in an azide-free buffer

  • This compound

  • 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

  • Freshly prepared 50 mM ascorbic acid solution in water

  • Inert gas (argon or nitrogen)

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO or water. Prepare a fresh 50 mM solution of ascorbic acid in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein solution (not more than 1/3 of the total reaction volume) with the 1.5x protein labeling buffer.

  • Addition of Dye: Add the calculated volume of the this compound stock solution to the protein mixture and vortex gently. A 3x molar excess of the dye is recommended as a starting point.[12]

  • Degassing (Recommended): To prevent oxidation, degas the mixture by bubbling with an inert gas for 30-60 seconds.[12]

  • Initiation of Reaction: Add the freshly prepared ascorbic acid solution to initiate the CuAAC reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled protein from excess dye and catalyst using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

G Sulfo-Cy7 Alkyne Bioconjugation Workflow start Start reagents Combine Azide-Protein, Labeling Buffer, and Sulfo-Cy7 Alkyne start->reagents degas Degas with Inert Gas reagents->degas initiate Add Ascorbic Acid to Initiate Reaction degas->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Labeled Protein incubate->purify end End purify->end

Bioconjugation via CuAAC Click Chemistry

Applications in Cellular and In Vivo Imaging

The high quantum yield, NIR emission, and water solubility of Sulfo-Cyanine7 make it an excellent probe for various imaging applications.[2][14]

Tracking Cancer Cell Metastasis

Sulfo-Cy7 can be conjugated to antibodies that target specific cell surface markers on cancer cells, enabling the in vivo tracking of tumor metastasis.[15][16]

G Signaling Pathway: Tracking Cancer Metastasis cluster_labeling Cell Labeling cluster_invivo In Vivo Application antibody Tumor-Specific Antibody conjugation Bioconjugation (Click Chemistry) antibody->conjugation sulfo_cy7 Sulfo-Cy7 Alkyne sulfo_cy7->conjugation labeled_ab Sulfo-Cy7-Labeled Antibody conjugation->labeled_ab injection Inject Labeled Antibody into Animal Model labeled_ab->injection binding Antibody Binds to Cancer Cells injection->binding imaging NIR Fluorescence Imaging binding->imaging tracking Track Metastatic Spread imaging->tracking

Tracking Cancer Cell Metastasis with Labeled Antibodies
Monitoring Receptor Internalization

By labeling a ligand with Sulfo-Cy7, the process of receptor-mediated endocytosis can be visualized and quantified.[17][18][19]

G Experimental Workflow: Monitoring Receptor Internalization ligand Ligand with Azide Group conjugation Bioconjugation ligand->conjugation sulfo_cy7 Sulfo-Cy7 Alkyne sulfo_cy7->conjugation labeled_ligand Sulfo-Cy7-Labeled Ligand conjugation->labeled_ligand cell_incubation Incubate Labeled Ligand with Cells labeled_ligand->cell_incubation receptor_binding Ligand Binds to Cell Surface Receptor cell_incubation->receptor_binding internalization Receptor-Mediated Endocytosis receptor_binding->internalization imaging Confocal Microscopy or Flow Cytometry internalization->imaging quantification Quantify Internalized Fluorescence imaging->quantification

Monitoring Receptor Internalization using a Labeled Ligand

Conclusion

This compound is a robust and versatile near-infrared fluorescent probe with a favorable quantum yield for a wide range of biological applications. Its water solubility and reactivity via click chemistry make it an invaluable tool for labeling biomolecules for in vitro and in vivo imaging studies. The detailed protocols and application workflows provided in this guide serve as a foundation for researchers and drug development professionals to effectively utilize this powerful fluorophore in their studies.

References

In-Depth Technical Guide to Sulfo-Cyanine7 Alkyne: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of fluorescent probes is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and storage recommendations for Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in bioconjugation via click chemistry.

Core Properties and Storage Recommendations

Sulfo-Cyanine7 alkyne is a sulfonated heptamethine cyanine (B1664457) dye featuring a terminal alkyne group. The sulfonate groups confer high water solubility, making it particularly suitable for labeling biomolecules in aqueous environments. Its fluorescence in the NIR spectrum is advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.

Proper storage is critical to maintain the chemical integrity and fluorescence quantum yield of Sulfo-Cy7 alkyne. The following table summarizes the manufacturer's recommendations for storage and handling.

ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2][3]
Storage Duration Up to 24 months[1][3]
Light Exposure Store in the dark. Avoid prolonged exposure to light.[1][2][3]
Moisture Store in a desiccated environment.[1][2]
Transportation Can be shipped at ambient temperature for up to 3 weeks.[1][2][3]
Appearance Dark green powder
Solubility Good in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[4]

Stability Profile of this compound

The stability of cyanine dyes, including Sulfo-Cy7 alkyne, is influenced by several factors such as light, temperature, pH, and the presence of oxidizing or reducing agents. While specific quantitative stability data for Sulfo-Cy7 alkyne under a wide range of conditions is not extensively available in peer-reviewed literature, general characteristics of cyanine dyes provide valuable insights.

Photostability

Cyanine dyes are susceptible to photodegradation, a process often initiated from the triplet state of the dye molecule.[5] The polymethine chain is particularly prone to reaction with reactive oxygen species (ROS), such as singlet oxygen, which can be generated upon light exposure.[5][6] This can lead to photobleaching and a loss of fluorescence.

Key considerations for photostability include:

  • Oxygen Exclusion: The removal of oxygen can significantly reduce the rate of photobleaching.[5]

  • Protective Agents: The use of a reductive/oxidative system (ROXS), such as a combination of ascorbic acid and methyl viologen, has been shown to enhance the photostability of Cy3 and Cy5 dyes in microarray experiments.[7]

  • Structural Rigidity: The rigidized trimethylene chain in the structure of some sulfo-cyanine dyes, like Sulfo-Cyanine7.5, contributes to a higher quantum yield and potentially improved photostability.[1]

Temperature Stability

While long-term storage is recommended at -20°C, short-term exposure to ambient temperatures during transportation is generally acceptable.[1][2][3] However, elevated temperatures can accelerate the degradation of cyanine dyes. Thermal truncation, or the shortening of the polymethine chain, has been observed in some cyanine dyes at elevated temperatures, leading to the formation of shorter-wavelength absorbing and emitting products.[8]

pH Stability

The fluorescence of many cyanine dyes is relatively stable across a broad pH range (typically pH 4-11), which is a key advantage for their use in biological buffers.[9] However, extreme pH values can affect the structure and stability of the dye. For labeling reactions, such as NHS ester conjugations, a slightly alkaline pH (around 8.5) is often recommended to ensure the reactivity of the primary amine groups on the target biomolecule.[9] Click chemistry reactions are generally pH-insensitive.

Experimental Protocols

Experimental Protocol for Assessing Photostability

This protocol provides a general framework for evaluating the photostability of this compound in solution.

1. Materials:

  • This compound
  • Phosphate-buffered saline (PBS), pH 7.4
  • A stable light source with a defined wavelength and intensity (e.g., a 730 nm LED)[10]
  • Spectrophotometer or plate reader capable of measuring absorbance and fluorescence
  • Cuvettes or microplates

2. Procedure:

  • Prepare a stock solution of this compound in DMSO and dilute it to a final concentration in PBS with a known initial absorbance at its maximum absorption wavelength (~750 nm).
  • Place the sample in the light path of the chosen light source.
  • At defined time intervals, remove the sample (or use an in-line measurement system) and record the full absorbance spectrum and fluorescence emission spectrum.
  • Monitor the decrease in absorbance at the maximum absorption wavelength over time.
  • Plot the normalized absorbance as a function of illumination time.
  • The data can be fitted to a monoexponential decay function to determine the photobleaching half-life (τ1/2).[10]

Experimental Protocol for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol outlines the steps for labeling an azide-modified biomolecule with this compound using CuAAC.[11][12][13][14]

1. Materials:

  • This compound
  • Azide-modified biomolecule (e.g., protein, oligonucleotide)
  • Copper(II) sulfate (B86663) (CuSO₄)
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
  • Sodium ascorbate (B8700270)
  • Reaction buffer (e.g., PBS)
  • DMSO (for dissolving reagents if necessary)
  • Purification system (e.g., size-exclusion chromatography)

2. Procedure:

  • Preparation of Stock Solutions:
  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Prepare a 100 mM stock solution of CuSO₄ in water.
  • Prepare a 200 mM stock solution of THPTA ligand in water.
  • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
  • Reaction Setup:
  • In a reaction tube, dissolve the azide-modified biomolecule in the reaction buffer.
  • Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.
  • Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and letting it stand for a few minutes.
  • Add the Cu(I)-THPTA complex to the reaction mixture.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
  • Incubation:
  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
  • Purification:
  • Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, to remove unreacted dye and catalyst components.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis sulfo_cy7 Sulfo-Cy7 Alkyne in DMSO reaction_mix Combine Reagents & Incubate (RT, 30-60 min) sulfo_cy7->reaction_mix azide_biomolecule Azide-Modified Biomolecule in Buffer azide_biomolecule->reaction_mix copper_complex Cu(I)-THPTA Complex copper_complex->reaction_mix ascorbate Sodium Ascorbate ascorbate->reaction_mix purification Size-Exclusion Chromatography reaction_mix->purification Crude Product labeled_product Labeled Biomolecule purification->labeled_product Purified Product analysis Spectroscopic Analysis labeled_product->analysis

Caption: Workflow for bioconjugation using this compound via CuAAC.

stability_logic stability Sulfo-Cy7 Alkyne Stability factors Influencing Factors stability->factors light Light factors->light temperature Temperature factors->temperature ph pH factors->ph ros Reactive Oxygen Species factors->ros degradation Degradation Pathways mitigation Mitigation Strategies degradation->mitigation leads to need for storage Store at -20°C in Dark mitigation->storage desiccate Desiccate mitigation->desiccate protective_agents Use Protective Agents (e.g., ROXS) mitigation->protective_agents photobleaching Photobleaching light->photobleaching thermal_degradation Thermal Degradation temperature->thermal_degradation ros->photobleaching photobleaching->degradation thermal_degradation->degradation

Caption: Logical relationships influencing the stability of this compound.

References

An In-Depth Technical Guide to Sulfo-Cyanine7 Alkyne for Novice Users in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development. It covers the core principles of its application, detailed experimental protocols, and data presentation to facilitate its use for novice users in molecular biology.

Introduction to Sulfo-Cyanine7 Alkyne

This compound is a water-soluble, near-infrared fluorescent dye that is an invaluable tool for labeling and detecting biomolecules.[1] Its fluorescence in the NIR spectrum (typically with excitation around 750 nm and emission around 773-775 nm) makes it particularly well-suited for deep-tissue and in vivo imaging, as longer wavelength light penetrates biological tissues more effectively with reduced autofluorescence.[1][2] The sulfonate groups enhance its water solubility, making it ideal for labeling proteins and nucleic acids in aqueous environments.[1] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[3][4]

Core Properties and Quantitative Data

The key characteristics of Sulfo-Cyanine7 are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReferences
Maximum Excitation Wavelength (λex)~750 nm[5]
Maximum Emission Wavelength (λem)~773-775 nm[5][6]
Molar Extinction Coefficient (ε)>200,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)~0.3[5]
Recommended Excitation Laser750 nm[5]
Recommended Emission Filter780 - 850 nm[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is at a concentration of 1-2 mg/mL in an amine-free buffer.[7]

    • If the buffer contains amines (e.g., Tris), dialyze the protein against the conjugation buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[8]

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. A 10- to 20-fold molar excess of the dye is recommended.[5]

    • Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 10 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle mixing.[5]

  • Purification:

    • Separate the labeled protein from unreacted dye and catalyst using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the storage buffer.[5][7]

    • Collect the fractions containing the fluorescently labeled protein.

Labeling of Alkyne-Modified Oligonucleotides

This protocol outlines the labeling of alkyne-modified DNA or RNA with an azide-containing molecule, which can be adapted for Sulfo-Cyanine7 azide. The reverse labeling (azide-modified oligo with this compound) follows the same principle.

Materials:

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.[9]

  • Reaction Setup:

    • In a pressure-tight vial, add the oligonucleotide solution.[10]

    • Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.[9]

    • Add DMSO and vortex.[9]

    • Add the azide-dye stock solution (typically 10 mM in DMSO) and vortex.[9]

  • Catalyst Addition:

    • Add the required volume of 5mM Ascorbic Acid Stock solution and vortex briefly.[9]

    • Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 30 seconds.[10]

    • Add the required amount of 10 mM Copper (II)-TBTA Stock in 55% DMSO.[9]

    • Flush the vial with inert gas and cap it tightly.[10]

  • Incubation and Precipitation:

    • Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.[9]

    • Incubate at room temperature overnight.[9]

    • Precipitate the conjugate by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA).[9]

    • Mix thoroughly and keep at -20°C for 20 minutes.[9]

  • Purification:

    • Centrifuge at 10,000 rpm for 10 minutes.[9]

    • Discard the supernatant and wash the pellet with acetone.[9]

    • Centrifuge again, discard the supernatant, and dry the pellet.[9]

    • The purified conjugate can be further purified by RP-HPLC or PAGE.[9]

Fluorescence Microscopy of Labeled Cells

This protocol describes the use of Sulfo-Cyanine7 labeled antibodies for immunofluorescence staining of cells.

Materials:

  • Cells grown on coverslips

  • Sulfo-Cyanine7 labeled antibody

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash the cells grown on coverslips three times with PBS.[5]

    • Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.[5]

    • Wash the cells three times with PBS.[5]

  • Permeabilization and Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[5]

  • Antibody Staining:

    • Dilute the Sulfo-Cyanine7-conjugated antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5]

    • Wash the cells three times with PBS for 5 minutes each.[5]

  • Mounting and Imaging:

    • Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[5]

    • Seal the edges of the coverslip.

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Sulfo-Cyanine7 (Excitation: ~750 nm, Emission: ~780-850 nm).[5]

Visualizations

The following diagrams illustrate key experimental workflows and the underlying chemical principles.

experimental_workflow_antibody_labeling cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product azide_protein Azide-Modified Antibody reaction_mix Reaction Mixture azide_protein->reaction_mix sulfo_cy7 Sulfo-Cy7 Alkyne sulfo_cy7->reaction_mix reagents Cu(I) Catalyst & Ligand reagents->reaction_mix sec_column Size-Exclusion Chromatography reaction_mix->sec_column Incubate 1-2h labeled_ab Sulfo-Cy7 Labeled Antibody sec_column->labeled_ab Purify

Caption: Workflow for labeling an azide-modified antibody with this compound.

signaling_pathway_cell_imaging cluster_staining Immunofluorescence Staining cluster_imaging Microscopy cluster_analysis Data Analysis cells Fixed & Permeabilized Cells incubation Incubation cells->incubation labeled_ab Sulfo-Cy7 Labeled Antibody labeled_ab->incubation wash Wash unbound antibody incubation->wash mount Mount on slide wash->mount microscope Fluorescence Microscope mount->microscope image Acquire Image microscope->image analysis Image Analysis image->analysis

Caption: Experimental workflow for cellular imaging using a Sulfo-Cyanine7 labeled antibody.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product alkyne Biomolecule-Alkyne triazole Biomolecule-Triazole-Sulfo-Cy7 alkyne->triazole azide Sulfo-Cy7-Azide azide->triazole catalyst Cu(I) catalyst->triazole catalyzes

Caption: The core principle of the copper-catalyzed azide-alkyne cycloaddition (click chemistry).

References

Methodological & Application

Application Notes: Sulfo-Cyanine7 Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye designed for robust and specific labeling of biomolecules.[1][2] Its terminal alkyne group enables covalent conjugation to azide-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This method is highly selective and biocompatible, proceeding efficiently in aqueous buffers with minimal impact on protein function.[4][5][6] The resulting Sulfo-Cyanine7-labeled proteins are ideal for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to the dye's high aqueous solubility and emission in the NIR spectrum, which minimizes background autofluorescence from biological samples.[7]

Principle of the Method

The labeling strategy involves two main stages:

  • Introduction of an Azide (B81097) Moiety: An azide group must be incorporated into the target protein. This can be achieved through various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., azidohomoalanine) or by chemically modifying native amino acid residues (e.g., lysines) with an azide-functionalized linker.

  • Click Chemistry Reaction: The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein.

Experimental Protocols

Protocol 1: Introduction of Azide Groups onto a Protein

This protocol describes the chemical modification of primary amines (e.g., lysine (B10760008) residues) on a protein surface using an NHS-Ester-azide linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Azide-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification resin (e.g., Sephadex G-25) for desalting[8]

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the labeling reaction.[8]

    • The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[8] Adjust the protein solution to pH 8.0-8.5 using 1 M sodium bicarbonate if necessary.[8]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMF or DMSO.

  • Azide Labeling Reaction:

    • Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light, with gentle mixing.

  • Purification:

    • Remove the unreacted azide linker by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]

    • The resulting azide-modified protein is now ready for conjugation with this compound.

Protocol 2: this compound Labeling via Click Chemistry

This protocol details the copper-catalyzed click reaction to label the azide-modified protein.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification resin (e.g., Sephadex G-25)[8]

Procedure:

  • Reagent Preparation:

    • Dye Solution: Prepare a 10 mM stock solution of this compound in water or DMSO.[9] Store protected from light.

    • Catalyst Premix: Prepare a fresh solution containing 50 mM CuSO₄ and 250 mM THPTA in water.

    • Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate in water. This solution is prone to oxidation and should be made immediately before use.[9]

  • Click Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-5 mg/mL) with a 3-10 fold molar excess of this compound.[9]

    • Add the Catalyst Premix to a final concentration of 1 mM CuSO₄ / 5 mM THPTA.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20 mM.

    • Gently mix the components and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification of Labeled Protein:

    • Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[8][9]

    • Collect the colored fractions corresponding to the labeled protein. The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Determination of Labeling Efficiency

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cyanine7, which is approximately 750 nm (A₇₅₀).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • CF₂₈₀: Correction factor for the dye (A₂₈₀ / A₇₅₀). This value is typically ~0.05 for Cyanine7 dyes.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the formula:

    • DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))

      • ε_dye: Molar extinction coefficient of Sulfo-Cyanine7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).

Data Presentation

Table 1: Typical Reagent Concentrations for Click Chemistry Labeling

ReagentStock ConcentrationFinal ConcentrationMolar Excess (relative to protein)
Azide-Modified Protein1-10 mg/mL1-5 mg/mL1x
This compound10 mM0.1 - 0.5 mM3-10x
CuSO₄/THPTA Premix50 mM / 250 mM1 mM / 5 mM-
Sodium Ascorbate500 mM20 mM-

Table 2: Expected Labeling Outcomes and Performance

ParameterTypical ValueNotes
Labeling Efficiency 50-90%Efficiency can be dependent on protein molecular weight, with higher molecular weight proteins often showing better labeling.[10]
Degree of Labeling (DOL) 1.0 - 4.0A DOL between 2.0 and 4.0 is often optimal for antibody labeling to avoid quenching and loss of function.
Reaction Time 1-2 hoursReactions are typically complete within this timeframe at room temperature.[11]
Purity >95%Post-labeling purification is crucial to remove unreacted dye and reagents.

Visualizations

experimental_workflow cluster_prep Stage 1: Protein Modification cluster_click Stage 2: Click Chemistry cluster_purify Stage 3: Purification & Analysis Prot Target Protein Reaction1 Amine Coupling Prot->Reaction1 Azide_Linker Azide-NHS Ester Azide_Linker->Reaction1 Prot_Azide Azide-Modified Protein Reaction2 CuAAC Click Reaction Prot_Azide->Reaction2 Reaction1->Prot_Azide SulfoCy7 Sulfo-Cyanine7 Alkyne SulfoCy7->Reaction2 Catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) Catalyst->Reaction2 catalysis Labeled_Prot Fluorescently Labeled Protein Purification Size-Exclusion Chromatography Labeled_Prot->Purification Reaction2->Labeled_Prot Analysis Spectrophotometry (Calculate DOL) Purification->Analysis

Caption: Workflow for protein labeling using this compound via click chemistry.

logical_relationship cluster_reactants Core Reactants cluster_catalysis Catalytic System Protein Protein with Azide Group (-N₃) Reaction Click Reaction (CuAAC) Protein->Reaction Dye Sulfo-Cyanine7 with Alkyne Group (≡CH) Dye->Reaction Copper Copper(II) Sulfate (CuSO₄) Copper_I Copper(I) [Active Catalyst] Copper->Copper_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper_I reduction Copper_I->Reaction catalyzes Product Labeled Protein (Stable Triazole Linkage) Reaction->Product

References

Application Notes and Protocols for Labeling Nucleic Acids with Sulfo-Cyanine7 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of nucleic acids using Sulfo-Cyanine7 (Sulfo-Cy7) alkyne. Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye with high photostability and excellent water solubility, making it an ideal candidate for in vivo imaging and other biological applications where deep tissue penetration and minimal background fluorescence are required.[1][2] The labeling strategy is based on the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This reaction forms a stable triazole linkage between the alkyne group on the Sulfo-Cy7 dye and an azide-modified nucleic acid (DNA or RNA).[4][5]

The sulfonated nature of Sulfo-Cy7 enhances its water solubility, which is advantageous for labeling sensitive biomolecules like nucleic acids in aqueous environments.[6][] This protocol is designed for researchers in molecular biology, drug development, and diagnostics who require robust and efficient methods for fluorescently labeling oligonucleotides, DNA, and RNA for a variety of downstream applications, including fluorescence microscopy, flow cytometry, in situ hybridization, and in vivo imaging.[1][8]

Data Presentation

Table 1: Spectral Properties of Sulfo-Cyanine7
PropertyValueReference
Excitation Maximum (λex)~750 nm[1][8]
Emission Maximum (λem)~773 nm[1][8]
Molar Extinction Coefficient (ε)>150,000 cm⁻¹M⁻¹[9]
Stokes Shift~23 nm[1]
Table 2: Recommended Reagent Concentrations for CuAAC Labeling of Nucleic Acids
ReagentStock Solution ConcentrationFinal Concentration in ReactionMolar Excess (relative to nucleic acid)
Azide-Modified Nucleic AcidVaries20 - 200 µM1x
Sulfo-Cyanine7 Alkyne10 mM in DMSO1.5x the nucleic acid concentration1.5 - 5x[8][10]
Copper(II) Sulfate (CuSO₄)20 mM in water0.1 - 2 mMVaries
Ligand (TBTA or THPTA)50 mM in DMSO/water0.5 - 10 mM5x (relative to CuSO₄)[11]
Sodium Ascorbate (B8700270)100 mM in water (freshly prepared)5 - 10 mMVaries

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Azide-Modified Nucleic Acid: Dissolve the azide-modified oligonucleotide, DNA, or RNA in nuclease-free water to a desired stock concentration (e.g., 1 mM).

  • This compound: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.[12]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

  • Ligand (THPTA): Prepare a 50 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects nucleic acids from degradation.[13]

  • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution must be prepared fresh for each experiment as it is prone to oxidation.[9]

Protocol 2: CuAAC Labeling of Azide-Modified Nucleic Acids

This protocol is a general guideline and may require optimization for specific nucleic acid sequences and applications.

  • In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final reaction volume to 100 µL.

    • 10 µL of 1 M buffer (e.g., potassium phosphate, pH 7.5).

    • Azide-modified nucleic acid to a final concentration of 100 µM.

    • This compound stock solution to a final concentration of 200 µM (2-fold molar excess).

  • Vortex the mixture gently.

  • In a separate tube, prepare the catalyst premix by combining:

    • 5 µL of 20 mM CuSO₄.

    • 25 µL of 50 mM THPTA.

  • Vortex the catalyst premix and add it to the reaction mixture containing the nucleic acid and dye.

  • To initiate the click reaction, add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light. For sensitive nucleic acids, the reaction can be performed at 4°C overnight.

  • After the incubation, the labeled nucleic acid is ready for purification.

Protocol 3: Purification of Labeled Nucleic Acids

It is crucial to remove the unreacted this compound and copper catalyst from the labeled nucleic acid. Several methods can be employed for purification:

Method A: Ethanol (B145695) Precipitation (for longer nucleic acids)

  • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.

  • Add 2.5-3 volumes of ice-cold absolute ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend it in a suitable nuclease-free buffer.

Method B: Size-Exclusion Chromatography (for oligonucleotides)

  • Use a pre-packed size-exclusion column (e.g., Sephadex G-25) suitable for oligonucleotide purification.

  • Equilibrate the column with a nuclease-free buffer of your choice.

  • Load the reaction mixture onto the column.

  • Elute the labeled oligonucleotide according to the manufacturer's instructions. The labeled nucleic acid will elute in the void volume, while the smaller dye molecules and salts will be retained.

Method C: Phase Extraction with n-Butanol

This method is effective for removing hydrophobic unreacted dyes.[14]

  • Add an equal volume of water-saturated n-butanol to the reaction mixture.

  • Vortex vigorously for 10-20 seconds.

  • Centrifuge at high speed for 1 minute to separate the phases.

  • The unreacted dye will partition into the upper organic phase (n-butanol), while the labeled nucleic acid remains in the lower aqueous phase.

  • Carefully remove and discard the upper organic phase.

  • Repeat the extraction 2-3 times to ensure complete removal of the unreacted dye.

Protocol 4: Quantification of Labeling Efficiency

The degree of labeling (DOL), which represents the average number of dye molecules per nucleic acid, can be determined spectrophotometrically.

  • Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for the nucleic acid) and at the excitation maximum of Sulfo-Cy7 (~750 nm).

  • Calculate the concentration of the nucleic acid using its molar extinction coefficient at 260 nm.

  • Calculate the concentration of the dye using the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (>150,000 cm⁻¹M⁻¹). Note that the dye's absorbance at 260 nm will contribute to the total A260 reading. A correction factor should be applied:

    • Corrected A260 = A260 - (A750 x CF260), where CF260 is the correction factor for the dye's absorbance at 260 nm.

  • The Degree of Labeling (DOL) is calculated as:

    • DOL = (Molar concentration of dye) / (Molar concentration of nucleic acid)

Mandatory Visualizations

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis azide_na Azide-Modified Nucleic Acid mixing Combine Reagents azide_na->mixing sulfo_cy7 Sulfo-Cy7 Alkyne sulfo_cy7->mixing catalyst CuSO4 + THPTA catalyst->mixing reducer Sodium Ascorbate reducer->mixing incubation Incubate at RT (1-4 hours) mixing->incubation purification Ethanol Precipitation or Size-Exclusion Chromatography or n-Butanol Extraction incubation->purification quantification Spectrophotometry (A260 / A750) purification->quantification dol Calculate Degree of Labeling (DOL) quantification->dol

Caption: Experimental workflow for labeling nucleic acids.

click_chemistry_reaction cluster_catalyst Catalyst System cluster_product Product azide_na Azide-Modified Nucleic Acid (R-N3) plus1 + azide_na->plus1 sulfo_cy7 Sulfo-Cy7 Alkyne (Dye-C≡CH) arrow Click Reaction catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate catalyst->arrow labeled_na Sulfo-Cy7 Labeled Nucleic Acid (Stable Triazole Linkage) plus1->sulfo_cy7

Caption: Copper-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cyanine7 Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes in living organisms. Near-infrared (NIR) probes are particularly advantageous for this purpose due to the reduced absorption and scattering of light by tissues in the 700-900 nm window, which allows for deeper tissue penetration and higher signal-to-background ratios. Sulfo-Cyanine7 is a NIR fluorescent dye with properties that make it well-suited for in vivo applications, including high water solubility, a strong absorption and emission profile in the NIR spectrum, and a high quantum yield.[1][2] The alkyne derivative of Sulfo-Cyanine7 is specifically designed for bioorthogonal click chemistry, enabling the covalent labeling of azide-modified biomolecules in vivo. This copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is a biocompatible method for specific and efficient labeling within a complex biological environment, avoiding the cytotoxicity associated with copper catalysts.[3][4]

These application notes provide detailed protocols for utilizing Sulfo-Cyanine7 alkyne conjugates for in vivo imaging, with a focus on metabolic labeling of cancer cell surface glycans.

Quantitative Data

The following tables summarize key quantitative data for Sulfo-Cyanine7 and its conjugates, providing a comparative overview of their performance in preclinical studies. Please note that values can vary depending on the specific conjugate, animal model, and imaging instrumentation.

Table 1: Physicochemical and Spectroscopic Properties of Sulfo-Cyanine7

PropertyValueReference
Excitation Maximum (λex)~750 nm[1]
Emission Maximum (λem)~773 nm[1]
Molar Extinction Coefficient~240,600 cm⁻¹M⁻¹[5]
Quantum Yield (Φ)High (Improved over other heptamethyne cyanines)
SolubilityHigh in aqueous solutions[3]

Table 2: Illustrative Tumor-to-Background Ratios of Cy7-Labeled Probes at Different Time Points

This data is representative for Cy7-labeled targeting moieties in tumor-bearing mouse models and illustrates the typical signal enhancement over time.

Time Post-InjectionTumor-to-Background Ratio (Mean ± SD)
4 hours2.5 ± 0.3
24 hours4.8 ± 0.5
48 hours6.2 ± 0.7

Tumor-to-background ratio is calculated as the mean fluorescence intensity of the tumor divided by the mean fluorescence intensity of adjacent non-tumor tissue.

Table 3: Illustrative Biodistribution of a Cy7-Labeled Nanoparticle in a Mouse Model (24 hours post-injection)

This table provides an example of the expected distribution of a Cy7-labeled entity. The actual biodistribution will be highly dependent on the nature of the molecule conjugated to the this compound.

OrganPercentage of Injected Dose per Gram of Tissue (%ID/g) (Mean ± SD)
Blood2.1 ± 0.5
Tumor8.5 ± 1.2
Liver15.3 ± 2.1
Spleen5.7 ± 0.8
Kidneys3.2 ± 0.6
Lungs2.8 ± 0.4
Heart1.5 ± 0.3
Muscle1.1 ± 0.2

Experimental Protocols

Protocol 1: Metabolic Labeling of Cancer Cell Surface Glycans with Azido (B1232118) Sugars

This protocol describes the introduction of azide (B81097) groups into the glycan structures of cancer cells via metabolic engineering. This is a prerequisite for in vivo labeling with this compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture the cancer cells of interest under standard conditions.

  • Preparation of Azido Sugar Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.

  • Harvesting Cells for In Vivo Injection: After incubation, wash the cells three times with sterile PBS to remove any unincorporated azido sugar. Harvest the cells using standard cell detachment methods.

  • Cell Implantation: Implant the azide-labeled cancer cells into the appropriate animal model (e.g., subcutaneous injection in nude mice). Allow the tumor to grow to a suitable size for imaging.

Protocol 2: In Vivo Imaging with this compound

This protocol details the administration of this compound to animals with azide-labeled tumors and subsequent in vivo imaging.

Materials:

  • Animal model with azide-labeled tumors

  • This compound (or a pre-conjugated DBCO-Sulfo-Cyanine7 for copper-free click chemistry)

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an induction chamber with 2-3% isoflurane (B1672236).

    • Transfer the animal to the imaging chamber and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.

    • To minimize autofluorescence, it is recommended to feed the animals a chlorophyll-free diet for at least one week prior to imaging.

  • Probe Preparation:

    • Dissolve the this compound conjugate in sterile PBS to the desired concentration. A typical dose is 1-5 nmol per mouse.

  • Probe Administration:

    • Acquire a baseline pre-injection image to assess background autofluorescence.

    • Administer the this compound solution via an appropriate route, typically intravenous (tail vein) injection. The injection volume is usually 100-200 µL.

  • In Vivo Imaging:

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.

    • For Sulfo-Cyanine7, use an excitation filter around 750 nm and an emission filter around 780 nm.[1]

    • Adjust the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional):

    • At the final imaging time point, euthanize the animal.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the probe and quantify the fluorescence intensity in each organ.

    • The fluorescence intensity can be converted to the percentage of the injected dose per gram of tissue (%ID/g) for quantitative analysis.

Visualizations

Signaling Pathway: Metabolic Labeling of Cell Surface Glycans

The following diagram illustrates the metabolic pathway for the incorporation of an azido sugar (Ac4ManNAz) into sialoglycans on the cell surface, which then become targets for this compound.

Metabolic_Labeling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Ac4ManNAz_out Ac4ManNAz Transporter Sugar Transporter Ac4ManNAz_out->Transporter 1. Uptake Ac4ManNAz_in Ac4ManNAz Transporter->Ac4ManNAz_in Glycoprotein Cell Surface Glycoprotein (with Sialoglycan) Labeled_Glycoprotein Azide-Labeled Glycoprotein Labeled_Probe Imaged Glycoprotein SulfoCy7_alkyne This compound SulfoCy7_alkyne->Labeled_Glycoprotein 7. In Vivo Click Reaction (SPAAC) ManNAz ManNAz Ac4ManNAz_in->ManNAz 2. Deacetylation (Esterases) SiaNAz Sialic Acid-Azide (SiaNAz) ManNAz->SiaNAz 3. Conversion to Azido-Sialic Acid CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz 4. Activation Glycosyltransferase Glycosyltransferase CMP_SiaNAz->Glycosyltransferase 5. Transport to Golgi Glycosyltransferase->Labeled_Glycoprotein 6. Incorporation into Glycan Chain

Caption: Metabolic pathway for labeling cell surface glycans with this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo imaging experiment using this compound conjugates.

InVivo_Imaging_Workflow Start Start Metabolic_Labeling 1. Metabolic Labeling of Cells with Azido Sugar (e.g., Ac4ManNAz) Start->Metabolic_Labeling Tumor_Implantation 2. Tumor Cell Implantation in Animal Model Metabolic_Labeling->Tumor_Implantation Probe_Admin 3. Administer this compound (e.g., Intravenous Injection) Tumor_Implantation->Probe_Admin InVivo_Imaging 4. In Vivo NIR Fluorescence Imaging Probe_Admin->InVivo_Imaging Data_Analysis 5. Image and Data Analysis (e.g., Tumor-to-Background Ratio) InVivo_Imaging->Data_Analysis ExVivo_Analysis 6. Ex Vivo Biodistribution (Optional) Data_Analysis->ExVivo_Analysis End End ExVivo_Analysis->End

Caption: General workflow for in vivo imaging with this compound.

References

Application Notes and Protocols for Sulfo-Cyanine7 Alkyne in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared fluorescent dye, in flow cytometry applications. This document details the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for labeling biomolecules, provides step-by-step protocols for antibody conjugation and cell labeling, and offers guidance on data acquisition and analysis.

Introduction to Sulfo-Cyanine7 Alkyne and Click Chemistry

Sulfo-Cyanine7 is a bright and photostable near-infrared (NIR) dye with an excitation maximum around 750 nm and an emission maximum at approximately 773 nm.[1] Its emission in the NIR spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio in flow cytometry. The sulfonated form of the dye enhances its water solubility, making it ideal for labeling biological molecules in aqueous environments.[1]

The alkyne functional group on Sulfo-Cy7 allows for its covalent attachment to azide-modified biomolecules through the highly efficient and specific CuAAC click chemistry reaction. This bioorthogonal reaction is rapid, high-yielding, and occurs under mild, biocompatible conditions, making it an excellent choice for labeling sensitive biological samples.[2]

Data Presentation

Photophysical Properties of Sulfo-Cyanine7
PropertyValueReference
Excitation Maximum (λex)~750 nm[1]
Emission Maximum (λem)~773 nm[1]
Stokes Shift~23 nm[1]
Molar Extinction Coefficient> 200,000 cm⁻¹M⁻¹[3]
Quantum YieldHigh[1]
SolubilityGood in water, DMF, DMSO[4]
Recommended Reagent Concentrations for CuAAC Labeling
ReagentStock ConcentrationFinal ConcentrationMolar Ratio/Equivalents
Azide-Modified Antibody1-5 mg/mL1-10 µM1 equivalent
This compound10 mM in DMSO40-100 µM4-10 equivalents to antibody
Copper(II) Sulfate (CuSO₄)20 mM in water100-500 µM10-50 equivalents to antibody
THPTA Ligand50 mM in water500-2500 µM5 equivalents to CuSO₄
Sodium Ascorbate (B8700270)100 mM in water (freshly prepared)2.5-5 mM25-50 equivalents to CuSO₄

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Antibodies with this compound

This protocol describes the conjugation of this compound to an antibody that has been previously modified to contain azide (B81097) groups.

Materials:

  • Azide-modified antibody

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.

    • Add the this compound stock solution to the antibody solution to achieve a final molar excess of 4-10 fold over the antibody. Mix gently.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.

    • Add the catalyst premix to the antibody-dye mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can be applied.

  • Purification:

    • Purify the Sulfo-Cyanine7-labeled antibody from unreacted dye and catalyst components using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cyanine7).

Protocol 2: Metabolic Labeling of Cells with Azido (B1232118) Sugars and Staining with this compound

This protocol enables the labeling of cell surface glycans for flow cytometry analysis.

Materials:

  • Cells of interest

  • Cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • This compound

  • CuAAC catalyst reagents (as in Protocol 1)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)

Procedure:

  • Metabolic Labeling:

    • Culture cells in their normal growth medium.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[5]

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated azido sugar.

  • Click Reaction (Cell Staining):

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Prepare the click reaction cocktail containing this compound, CuSO₄, THPTA, and sodium ascorbate at the recommended final concentrations (see table above).

    • Add the click reaction cocktail to the cell suspension.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Final Preparation:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unreacted reagents.

    • (Optional) If required, fix and/or permeabilize the cells using standard protocols.

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

Protocol 3: Flow Cytometry Analysis

Procedure:

  • Instrument Setup:

    • Set up the flow cytometer with the appropriate laser for excitation of Sulfo-Cyanine7 (e.g., 633 nm, 640 nm, or a laser closer to 750 nm if available).

    • Use an appropriate emission filter for Sulfo-Cyanine7 detection (e.g., a bandpass filter around 780 nm).

  • Compensation:

    • If performing multicolor flow cytometry, prepare single-stained compensation controls for each fluorochrome, including Sulfo-Cyanine7, to correct for spectral overlap.

  • Data Acquisition:

    • Acquire data for your samples, ensuring to collect a sufficient number of events for statistical analysis.

    • Include appropriate controls:

      • Unstained cells.

      • Cells labeled with an isotype control antibody conjugated to Sulfo-Cyanine7 (for antibody staining).

      • Cells not treated with the azido sugar but subjected to the click reaction (for metabolic labeling).

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence intensity of the Sulfo-Cyanine7 signal in the appropriate channel.

    • Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).

Mandatory Visualization

Experimental_Workflow_for_Antibody_Labeling cluster_prep Antibody Preparation cluster_click Click Chemistry Reaction cluster_purification Purification & Analysis cluster_flow Flow Cytometry Ab Azide-Modified Antibody Reaction Conjugation (1-2h, RT) Ab->Reaction SulfoCy7 Sulfo-Cyanine7 Alkyne SulfoCy7->Reaction Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + THPTA) Catalyst->Reaction Purify Size-Exclusion Chromatography Reaction->Purify LabeledAb Sulfo-Cy7 Labeled Antibody Purify->LabeledAb CellStaining Cell Staining LabeledAb->CellStaining FCM Flow Cytometry Analysis CellStaining->FCM

Caption: Workflow for Antibody Labeling and Flow Cytometry.

Signaling_Pathway_Metabolic_Labeling cluster_cell Cellular Process cluster_detection Detection via Click Chemistry AzidoSugar Ac₄ManNAz (Azido Sugar) Metabolism Cellular Metabolism (Glycan Biosynthesis) AzidoSugar->Metabolism Uptake CellSurface Cell Surface Glycans with Azide Groups Metabolism->CellSurface Incorporation ClickReaction CuAAC Reaction CellSurface->ClickReaction SulfoCy7 Sulfo-Cyanine7 Alkyne SulfoCy7->ClickReaction LabeledCell Fluorescently Labeled Cell ClickReaction->LabeledCell

Caption: Metabolic Labeling and Detection Workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient click reaction.Ensure all catalyst components are fresh, especially the sodium ascorbate solution. Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst. Optimize the concentration of the this compound.
Low incorporation of azido sugar.Increase the concentration of the azido sugar or the incubation time for metabolic labeling. Ensure the chosen azido sugar is appropriate for the cell type.
Insufficient antibody labeling.Optimize the dye-to-antibody ratio during conjugation. Ensure the antibody was properly modified with azide groups.
High background fluorescence Non-specific binding of the dye.Ensure thorough washing steps after the click reaction to remove any unbound this compound. Include a blocking step with BSA or serum in the staining buffer.
Cell death and autofluorescence.Use a viability dye to exclude dead cells from the analysis.
Cell clumping High cell density.Reduce the cell concentration during staining and acquisition.
Presence of DNA from dead cells.Treat cells with DNase to reduce clumping.
High variability between samples Inconsistent reagent preparation.Prepare master mixes for the click reaction cocktail and other reagents to ensure consistency across samples.
Pipetting errors.Use calibrated pipettes and ensure accurate pipetting of all components.

References

Application Notes and Protocols for Conjugating Sulfo-Cyanine7 Alkyne to Antibodies for Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of near-infrared (NIR) fluorescent dyes to monoclonal antibodies (mAbs) has become an invaluable tool in targeted imaging for research, diagnostics, and therapeutic development. Sulfo-Cyanine7, a water-soluble NIR dye, offers deep tissue penetration and minimal background autofluorescence, making it an excellent candidate for in vivo imaging.[1] This document provides detailed application notes and protocols for the conjugation of Sulfo-Cyanine7 alkyne to azide-modified antibodies via copper-free click chemistry, a bioorthogonal reaction ideal for creating stable and specific antibody-dye conjugates.[2][]

The strain-promoted alkyne-azide cycloaddition (SPAAC) offers a robust method for labeling biomolecules without the need for a cytotoxic copper catalyst, making it suitable for applications involving living cells.[4][5] This protocol will focus on the reaction between a dibenzocyclooctyne (DBCO)-modified antibody and a this compound, although the principles can be adapted for the reverse reaction (alkyne-modified antibody and azide-modified dye).

Principle of the Method

The conjugation strategy involves a two-step process:

  • Antibody Modification: Introduction of an azide (B81097) or alkyne functionality onto the antibody. This can be achieved by reacting primary amines (e.g., lysine (B10760008) residues) with an NHS-ester-functionalized azide or DBCO linker.[2][6]

  • Click Chemistry Reaction: The modified antibody is then reacted with this compound. The azide and alkyne groups specifically and efficiently react to form a stable triazole linkage, resulting in a fluorescently labeled antibody.[]

This method allows for precise control over the labeling process and results in a conjugate with preserved antigen-binding capability.[]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Notes
Antibody Monoclonal Antibody (mAb) of interestUser-definedMust be purified and free of amine-containing buffers like Tris.[8]
Dye This compounde.g., Lumiprobe, MedchemExpressWater-soluble NIR dye.[9][10]
Crosslinker DBCO-PEG-NHS Estere.g., BroadPharm, LifeTeinFor introducing the DBCO moiety onto the antibody.[6]
Buffers Phosphate-Buffered Saline (PBS), pH 7.2-7.4Standard lab supplierFor antibody reconstitution and reaction.
1 M Sodium Bicarbonate (NaHCO₃)Standard lab supplierFor pH adjustment during NHS ester reaction.[11]
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)Standard lab supplierTo stop the NHS ester reaction.[2]
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Standard lab supplierFor dissolving the dye and crosslinker.[2]
Purification Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificFor removal of excess dye and crosslinker.[12]
Protein A or Protein G magnetic beadsPromega, Thermo Fisher ScientificAlternative for antibody purification and on-bead conjugation.[13][14]
Characterization UV-Vis SpectrophotometerStandard lab equipmentFor determining the degree of labeling (DOL).
SDS-PAGE systemStandard lab equipmentTo confirm conjugation and assess purity.

Experimental Protocols

Protocol 1: Antibody Modification with DBCO

This protocol describes the modification of an antibody with a DBCO moiety using an NHS ester crosslinker.

  • Antibody Preparation:

    • Dissolve the antibody in 1X PBS at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts. If necessary, perform a buffer exchange using a desalting column.[12]

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[2]

  • Antibody Activation with DBCO:

    • Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO or DMF should not exceed 10% (v/v).

    • Incubate the reaction for 1 hour at room temperature with gentle shaking.[2]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.

    • Incubate for 15 minutes at room temperature.[2]

  • Purification of DBCO-Modified Antibody:

    • Remove excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column equilibrated with 1X PBS.[15] Follow the manufacturer's instructions for the column.

    • The purified DBCO-modified antibody is now ready for conjugation with this compound.

Protocol 2: Conjugation of DBCO-Antibody with this compound
  • This compound Solution Preparation:

    • Prepare a 1-5 mM stock solution of this compound in nuclease-free water or an appropriate buffer.

  • Click Chemistry Reaction:

    • Add a 2-5 fold molar excess of the this compound solution to the purified DBCO-modified antibody.

    • Incubate the reaction for 4-12 hours at 4°C or for 1-2 hours at room temperature.[6] The optimal reaction time may need to be determined empirically.

  • Purification of the Antibody-Dye Conjugate:

    • Remove unconjugated this compound using a desalting column equilibrated with 1X PBS.[15]

    • Collect the purified antibody-dye conjugate.

Characterization of the Antibody-Dye Conjugate

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (for the antibody) and 750 nm (for Sulfo-Cyanine7).[11]

  • Calculate the antibody concentration using the Beer-Lambert law:

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

    • Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody × path length)

      • ε_antibody for IgG is typically ~210,000 M⁻¹cm⁻¹.

  • Calculate the dye concentration:

    • Dye Concentration (M) = A₇₅₀ / (ε_dye × path length)

      • ε_Sulfo-Cyanine7 at ~750 nm is ~240,600 M⁻¹cm⁻¹.[16]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Parameter Wavelength (nm) Extinction Coefficient (M⁻¹cm⁻¹)
Antibody (IgG)280~210,000
Sulfo-Cyanine7~750~240,600[16]
SDS-PAGE Analysis

SDS-PAGE can be used to confirm the conjugation and assess the purity of the final product.

  • Run samples of the unconjugated antibody, the reaction mixture, and the purified conjugate on a polyacrylamide gel under reducing and non-reducing conditions.

  • Visualize the gel using a Coomassie blue stain to see the protein bands and a fluorescence imager to detect the dye.[17]

  • Successful conjugation will be indicated by a fluorescent band corresponding to the molecular weight of the antibody.

Application in Targeted Imaging

The Sulfo-Cyanine7-antibody conjugate can be used for in vitro and in vivo targeted imaging applications.

  • In Vitro: For fluorescence microscopy or flow cytometry, the conjugate can be used to label specific cell surface markers.[]

  • In Vivo: For preclinical animal imaging, the NIR fluorescence of Sulfo-Cyanine7 allows for deep tissue imaging with high signal-to-noise ratio.[1]

Visualizations

experimental_workflow cluster_modification Antibody Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization antibody Purified Antibody activated_ab DBCO-Modified Antibody antibody->activated_ab NHS Ester Reaction dbco_nhs DBCO-PEG-NHS Ester dbco_nhs->activated_ab final_conjugate Antibody-Dye Conjugate activated_ab->final_conjugate SPAAC Reaction sulfo_cy7 This compound sulfo_cy7->final_conjugate purified_conjugate Purified Conjugate final_conjugate->purified_conjugate Desalting Column characterization DOL & SDS-PAGE purified_conjugate->characterization

Caption: Experimental workflow for antibody-dye conjugation.

targeted_imaging_pathway conjugate Sulfo-Cy7-Antibody Conjugate binding Specific Binding conjugate->binding target_cell Target Cell (Antigen Expressing) target_cell->binding imaging NIR Fluorescence Imaging binding->imaging Signal Detection

Caption: Targeted imaging signaling pathway.

Quantitative Data Summary

The following table provides representative data that can be obtained from the characterization of the antibody-dye conjugate.

Sample Antibody Concentration (mg/mL) Dye Concentration (µM) Degree of Labeling (DOL) Purity (by SDS-PAGE)
Conjugate Batch 11.020.53.1>95%
Conjugate Batch 21.226.43.3>95%
Unconjugated Ab1.000>98%

Troubleshooting

Problem Possible Cause Solution
Low DOL - Inefficient antibody activation.- Insufficient molar excess of dye.- Hydrolysis of NHS ester.- Ensure antibody buffer is amine-free.- Increase the molar excess of the DBCO-NHS ester or dye.- Prepare NHS ester solution immediately before use.
Antibody Aggregation/Precipitation - High DOL.- Hydrophobic nature of the dye or linker.- Reduce the molar excess of the crosslinker.- Use a more hydrophilic linker (e.g., with a longer PEG chain).- Perform conjugation at a lower antibody concentration.
High Background in Imaging - Incomplete removal of unconjugated dye.- Repeat the purification step.- Use a purification method with a higher resolving power (e.g., size exclusion chromatography).

Conclusion

This document provides a detailed guide for the successful conjugation of this compound to antibodies for targeted imaging applications. By following these protocols, researchers can generate high-quality, fluorescently labeled antibodies for a wide range of in vitro and in vivo studies. Careful characterization of the final conjugate is crucial to ensure its performance and reproducibility in downstream applications.

References

Application Notes and Protocols for Sulfo-Cyanine7 Alkyne in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cyanine7 (Sulfo-Cy7) alkyne, a near-infrared (NIR) fluorescent dye, for various fluorescence microscopy applications. This water-soluble dye is particularly well-suited for labeling and imaging biomolecules in aqueous environments, making it a valuable tool for cell biology, in vivo imaging, and drug development research.[1][2]

Introduction to Sulfo-Cyanine7 Alkyne

This compound is a sulfonated heptamethine cyanine (B1664457) dye featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] Its key features include:

  • Near-Infrared Fluorescence: With excitation and emission maxima in the near-infrared spectrum, Sulfo-Cy7 minimizes interference from cellular autofluorescence, enabling high-contrast imaging with deep tissue penetration for in vivo studies.[2]

  • High Water Solubility: The presence of sulfonate groups imparts excellent water solubility, facilitating its use in biological buffers without the need for organic co-solvents that can be detrimental to sensitive proteins and live cells.[1]

  • Improved Photostability and Quantum Yield: Sulfo-Cy7 exhibits enhanced photostability and a higher quantum yield compared to some other cyanine dyes, resulting in brighter and more stable fluorescent signals for long-term imaging experiments.[5]

  • Biocompatibility: The click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes, making it suitable for live-cell labeling.[6]

Key Applications

This compound is a versatile tool for a range of fluorescence microscopy applications, including:

  • Targeted Labeling of Biomolecules: Covalent labeling of proteins, antibodies, peptides, and nucleic acids that have been metabolically or chemically modified to contain an azide (B81097) group.[7]

  • In Vivo Imaging: Deep-tissue imaging in animal models with minimal background fluorescence.[2]

  • Metabolic Labeling and Imaging: Visualization of newly synthesized biomolecules, such as glycoproteins and lipids, by incorporating azide-containing metabolic precursors into cells.[3][8]

  • Super-Resolution Microscopy: Potential for use in advanced imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

Data Presentation

Spectral and Physicochemical Properties
PropertyValueReference(s)
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹[9]
Stokes Shift ~23 nm[2]
Quantum Yield (Φ) High[2]
Solubility Good in water, DMSO, DMF[6]
Storage Store at -20°C in the dark, desiccated[6]
Comparison with Other Near-Infrared Dyes
FeatureSulfo-Cyanine7Alexa Fluor 750IRDye 800CW
Excitation Max (nm) ~750~749~774
Emission Max (nm) ~773~775~789
Relative Photostability GoodHigherHigh
Tendency for Aggregation HigherLowerLower
Reference(s) [2][5][10][11]

Note: The exact spectral characteristics can vary depending on the molecular conjugate and the solvent environment. Studies have indicated that Alexa Fluor dyes can exhibit greater resistance to photobleaching compared to their Cy dye counterparts.[12]

Experimental Protocols

Protocol 1: Live-Cell Labeling of Azide-Modified Cell Surface Glycoproteins

This protocol describes the labeling of cell surface glycoproteins in live cells that have been metabolically engineered to express azide-functionalized sugars.

Materials:

  • Cells cultured with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 48-72 hours.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope with appropriate filter sets for Cy7.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Metabolic Labeling: Incubate cells with an appropriate concentration of the azide-modified sugar in the culture medium for 48-72 hours to allow for incorporation into cell surface glycans.

  • Preparation of Labeling Solution (Click Chemistry Reagents):

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Click Reaction Cocktail Preparation:

    • In an Eppendorf tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the this compound stock solution to achieve a final concentration of 5-25 µM in the final reaction volume.

    • Add the CuSO₄/THPTA mixture to the dye solution.

  • Cell Labeling:

    • Wash the cells twice with cold DPBS containing 1% BSA.

    • Add the freshly prepared sodium ascorbate solution to the click reaction cocktail to a final concentration of 1-2.5 mM to initiate the reaction.

    • Immediately add the complete click reaction cocktail to the cells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the labeling solution and wash the cells three times with DPBS containing 1% BSA.

  • Imaging:

    • Image the cells immediately in DPBS using a fluorescence microscope equipped with a Cy7 filter set (e.g., excitation ~740/25 nm, emission ~780/40 nm).

Cytotoxicity Note: While copper-catalyzed click chemistry can be performed on live cells, the copper catalyst can be toxic.[13] The use of a copper-chelating ligand like THPTA helps to mitigate this toxicity.[4] It is recommended to perform a cell viability assay to determine the optimal concentrations of the click chemistry reagents for your specific cell line.

Protocol 2: Labeling of Alkyne-Modified Lipids in Fixed Cells

This protocol is adapted for labeling lipids that have been metabolically incorporated with an alkyne tag.[14]

Materials:

  • Cells cultured with an alkyne-modified lipid (e.g., alkyne-cholesterol).

  • Azide-functionalized Sulfo-Cyanine7 (or use Sulfo-Cy7 alkyne with an azide-modified biomolecule of interest).

  • Formalin (3.7%) in PBS

  • Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Hoechst or DAPI for nuclear counterstaining (optional)

  • Mounting medium

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Culture cells on glass coverslips and incubate with medium containing the alkyne-modified lipid for a sufficient time to allow for incorporation (e.g., 16 hours).

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 3.7% formalin in PBS for at least 15 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

  • Click Reaction:

    • Prepare a click reaction cocktail containing:

      • Azide-functionalized Sulfo-Cyanine7 (1-10 µM)

      • CuSO₄ (100-200 µM)

      • TCEP or sodium ascorbate (1-2 mM) in click buffer.

    • Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with Hoechst or DAPI according to the manufacturer's protocol.

    • Wash again with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy7 and the nuclear counterstain.

Visualizations

Experimental Workflow for Live-Cell Click Chemistry Labeling

G cluster_preparation Cell & Reagent Preparation cluster_labeling Labeling Procedure cluster_imaging Imaging cell_culture Culture cells with azide-modified sugar wash1 Wash cells (cold DPBS + BSA) cell_culture->wash1 reagent_prep Prepare Click Chemistry reagents (Dye, Cu, Ligand) add_cocktail Add complete Click reaction cocktail reagent_prep->add_cocktail wash1->add_cocktail incubate Incubate (5-10 min) add_cocktail->incubate wash2 Wash cells (3x) incubate->wash2 microscopy Fluorescence Microscopy (NIR filter set) wash2->microscopy

Workflow for live-cell labeling with Sulfo-Cy7 alkyne.
Simplified Signaling Pathway: Tracking Internalization of a Labeled Receptor

This diagram illustrates a general workflow for tracking the internalization of a cell surface receptor that has been labeled with this compound. This could be applied, for example, to study virus entry or receptor-mediated endocytosis.[15][16]

G cluster_labeling Cell Surface Labeling cluster_internalization Internalization Pathway cluster_imaging Imaging & Analysis receptor Azide-modified cell surface receptor click Click Chemistry (CuAAC) receptor->click dye Sulfo-Cy7 Alkyne dye->click labeled_receptor Labeled Receptor (Cy7 signal) click->labeled_receptor endosome Early Endosome labeled_receptor->endosome Endocytosis microscopy Time-lapse Fluorescence Microscopy labeled_receptor->microscopy lysosome Lysosome (Signal degradation) endosome->lysosome Trafficking endosome->microscopy lysosome->microscopy tracking Single-particle tracking analysis microscopy->tracking

Tracking receptor internalization with Sulfo-Cy7 alkyne.

Considerations for Super-Resolution Microscopy

Sulfo-Cyanine7 dyes are suitable for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) due to their photoswitching properties in the presence of specific imaging buffers.[17] For STED (Stimulated Emission Depletion) microscopy, the photophysical properties of the dye, including its stimulated emission cross-section and photostability under high laser power, are critical.[18][19] While specific protocols for Sulfo-Cy7 alkyne in super-resolution are still emerging, general protocols for dSTORM and STED can be adapted. It is crucial to optimize labeling density and imaging conditions for these advanced techniques.

Troubleshooting

  • High Background:

    • Ensure thorough washing to remove unbound dye.

    • Optimize the concentration of the Sulfo-Cy7 alkyne; high concentrations can lead to non-specific binding.

    • Use a blocking agent (e.g., BSA) to reduce non-specific interactions.

  • Weak Signal:

    • Confirm the successful incorporation of the azide or alkyne modification into the target biomolecule.

    • Ensure the click chemistry reagents, especially sodium ascorbate, are fresh and active.

    • Optimize the incubation time and temperature for the click reaction.

    • Check that the microscope filter sets are appropriate for the excitation and emission spectra of Sulfo-Cy7.

  • Cell Death (Live-Cell Imaging):

    • Reduce the concentration of CuSO₄ and/or the incubation time.

    • Ensure the use of a copper-chelating ligand like THPTA.

    • Perform a titration of the click chemistry reagents to find the optimal balance between labeling efficiency and cell viability.

By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality fluorescence imaging of a wide range of biological processes.

References

Preparation of Sulfo-Cyanine7 Alkyne Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 alkyne is a near-infrared (NIR) fluorescent dye that is crucial for a variety of applications in biological research and drug development, particularly in the field of bioconjugation. Its high water solubility, a result of its sulfonate groups, makes it an ideal probe for labeling biomolecules in aqueous environments.[1][2] The terminal alkyne group allows for its specific attachment to molecules containing an azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[2][3] This application note provides a detailed protocol for the preparation of stock solutions of this compound, ensuring accurate and reproducible results in downstream applications.

Physicochemical Properties and Spectral Data

Accurate preparation of stock solutions requires precise knowledge of the physicochemical and spectral properties of this compound. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₀H₄₆KN₃O₇S₂[4]
Molecular Weight 784.1 g/mol (Note: This can vary slightly between batches and salt forms. Always refer to the manufacturer's certificate of analysis for the exact molecular weight.)[4]
Appearance Dark green powder[5]
Excitation Maximum (λex) ~750 nm[2][4][6]
Emission Maximum (λem) ~773 nm[2][4][6]
Molar Extinction Coefficient (ε) ~240,600 L·mol⁻¹·cm⁻¹ at 750 nm[4][6]
Solubility Good solubility in water, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[4][7]

Experimental Protocols

Safety Precautions

Before handling this compound or any other chemicals, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Handling: Avoid inhalation of the powder and direct contact with skin and eyes.[8] Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of contaminated materials and waste in accordance with institutional and local regulations.

Preparing a 10 mM Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). DMSO is a recommended solvent as it readily dissolves the dye and is compatible with many downstream applications.[9]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Use the molecular weight provided on the product's certificate of analysis for the most accurate calculation.

    • Formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

    • Example Calculation for 100 µL of 10 mM stock (using MW = 784.1 g/mol ): Mass (mg) = 0.010 mol/L * 0.0001 L * 784.1 g/mol * 1000 mg/g = 0.7841 mg

  • Weigh the Dye: Carefully weigh the calculated amount of this compound powder. For small quantities, it is often more practical to use the entire contents of a pre-weighed vial (e.g., 1 mg) and add the corresponding volume of solvent to achieve the desired concentration.

    • Example Calculation for a 1 mg vial to make a 10 mM solution: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) / 10 mmol/L * 1,000,000 µL/L Volume (µL) = (1 mg / 784.1 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 127.5 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the dye is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming or brief sonication can aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the dye. Store the aliquots at -20°C, protected from light.[3][7] Properly stored, the stock solution should be stable for several months.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_qc_storage Quality Control & Storage start Start equilibrate Equilibrate Dye and Anhydrous DMSO to Room Temperature start->equilibrate calculate Calculate Required Mass of Dye or Volume of DMSO equilibrate->calculate weigh Weigh Dye or Use Pre-weighed Vial calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve qc Optional: Quality Control (UV-Vis Spectroscopy) dissolve->qc aliquot Aliquot into Single-Use Tubes qc->aliquot store Store at -20°C, Protected from Light aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation and storage of this compound stock solution.

Quality Control

To ensure the accuracy of the stock solution concentration, a quality control check using UV-Vis spectrophotometry is recommended.

Procedure:

  • Dilution: Prepare a dilute solution of the this compound stock in a suitable solvent (e.g., PBS or the solvent used in your experiment). The dilution factor should be chosen to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometry: Measure the absorbance of the diluted solution at the maximum absorption wavelength (~750 nm).

  • Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of the stock solution.

    • Formula: A = εcl, where:

      • A = Absorbance at 750 nm

      • ε = Molar extinction coefficient (240,600 L·mol⁻¹·cm⁻¹)[4][6]

      • c = Concentration (mol/L)

      • l = Path length of the cuvette (cm)

    • Rearranged for Concentration: c = A / (εl)

    • Remember to account for the dilution factor when calculating the concentration of the original stock solution.

Application: Click Chemistry

The prepared this compound stock solution is ready for use in copper-catalyzed click chemistry reactions to label azide-modified biomolecules. The diagram below illustrates the general principle of this conjugation.

G cluster_reactants Reactants sulfo_cy7 This compound catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) sulfo_cy7->catalyst biomolecule Azide-Modified Biomolecule biomolecule->catalyst product Fluorescently Labeled Biomolecule catalyst->product Click Reaction

Caption: Schematic of a copper-catalyzed click chemistry reaction.

Storage and Stability

  • Long-term Storage: Store aliquots of the this compound stock solution at -20°C in the dark.[3][7] Some sources suggest storage at -80°C for extended stability.

  • Light Sensitivity: Cyanine (B1664457) dyes are sensitive to light, and prolonged exposure should be avoided to prevent photobleaching.[6][7]

  • Moisture: The use of anhydrous DMSO and proper storage helps to prevent hydrolysis of the dye.

  • Transportation: The compound is stable at room temperature for up to three weeks for shipping purposes.[6][7]

References

Application Notes and Protocols for Cell Tracking and Labeling with Sulfo-Cyanine7 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for cell tracking and labeling studies. Its utility stems from its participation in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, a highly specific and biocompatible reaction. This allows for the covalent labeling of azide-modified biomolecules in living cells with minimal perturbation of normal cellular processes. The near-infrared fluorescence of Sulfo-Cyanine7 offers advantages for deep tissue imaging due to reduced background autofluorescence and increased tissue penetration.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell tracking and labeling experiments.

Principle of Labeling

The labeling strategy is a two-step process. First, cells are metabolically labeled with a precursor molecule containing an azide (B81097) group. A common approach is to incubate cells with an azide-modified sugar, such as an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz), which is incorporated into glycoproteins on the cell surface. Subsequently, the azide-labeled cells are treated with this compound in the presence of a copper(I) catalyst. The alkyne group on the dye reacts with the azide groups on the cell surface glycoproteins, resulting in stable, covalent labeling of the cells.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Labeling Azide-modified precursor Azide-modified precursor Cell culture Cell culture Azide-modified precursor->Cell culture Incubation Azide-labeled cells Azide-labeled cells Cell culture->Azide-labeled cells Metabolic Incorporation Click Reaction Cocktail Click Reaction Cocktail Azide-labeled cells->Click Reaction Cocktail This compound This compound This compound->Click Reaction Cocktail Labeled Cells Labeled Cells Click Reaction Cocktail->Labeled Cells Covalent Bond Formation G start Start metabolic_labeling Metabolic Labeling with Azide Sugar (1-3 days) start->metabolic_labeling wash1 Wash with PBS (2x) metabolic_labeling->wash1 prepare_cocktail Prepare Click Reaction Cocktail wash1->prepare_cocktail click_reaction Incubate with Click Cocktail (30-60 min) prepare_cocktail->click_reaction wash2 Wash with PBS (3x) click_reaction->wash2 analysis Downstream Analysis (Microscopy, Flow Cytometry) wash2->analysis end End analysis->end

References

Troubleshooting & Optimization

How to prevent Sulfo-Cyanine7 alkyne fluorescence quenching.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the fluorescence quenching of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a concern for Sulfo-Cyanine7 alkyne?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For this compound, a bright near-infrared (NIR) dye, quenching can lead to reduced signal-to-noise ratios, inaccurate quantification, and diminished sensitivity in imaging and labeling experiments. Understanding the causes of quenching is critical for obtaining reliable and reproducible results.

Q2: What are the primary causes of this compound fluorescence quenching?

A2: The fluorescence of this compound can be diminished by several factors, including:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, dye molecules can form non-fluorescent aggregates.

  • Environmental Factors: The polarity of the solvent, pH, and temperature can all influence the fluorescence quantum yield.

  • Presence of Quenchers: Certain molecules, such as oxygen, iodide ions, and some organic compounds like Tris(2-carboxyethyl)phosphine (TCEP), can quench fluorescence through collisional or static mechanisms.

  • Photoisomerization: The polymethine chain of cyanine (B1664457) dyes can undergo light-induced isomerization to a non-fluorescent state.

  • Bioconjugation Effects: The local environment of the biomolecule to which the dye is conjugated can affect its fluorescence properties.

Q3: How does the solvent environment impact the fluorescence of this compound?

Q4: Is the fluorescence of this compound sensitive to pH?

A4: Based on studies of similar sulfo-cyanine dyes (Sulfo-Cy3 and Sulfo-Cy5), the fluorescence intensity is largely independent of pH in the range of 3.5 to 8.3.[3] This suggests that this compound is also likely to be stable across a broad physiological pH range, making it suitable for various biological applications. However, extreme pH values should be avoided as they can degrade the molecule.

Q5: What is the effect of temperature on this compound fluorescence?

A5: For many cyanine dyes, an increase in temperature can lead to a decrease in fluorescence quantum yield.[4] This is often attributed to an increased rate of non-radiative decay processes, including photoisomerization.[4] For consistent results, it is advisable to perform experiments at a controlled and stable temperature.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Labeling

This is a common issue that can arise from several factors during the labeling process. This guide will walk you through a systematic approach to identify and resolve the problem.

Troubleshooting Workflow:

Troubleshooting Low Fluorescence cluster_dye Dye Integrity Checks cluster_labeling Labeling Reaction Checks cluster_purification Purification Checks cluster_quenching Quenching Investigation start Low/No Fluorescence Signal check_dye Verify Dye Integrity start->check_dye check_labeling Assess Labeling Reaction check_dye->check_labeling Dye OK dye_storage Proper Storage? (-20°C, dark, desiccated) check_dye->dye_storage check_purification Evaluate Purification Step check_labeling->check_purification Reaction OK reagents_ok Fresh Reagents? (e.g., Sodium Ascorbate) check_labeling->reagents_ok check_quenching Investigate Quenching check_purification->check_quenching Purification OK unbound_dye Removal of Unbound Dye? check_purification->unbound_dye solution Optimize Protocol check_quenching->solution Quenching Identified aggregation High Concentration? (Aggregation) check_quenching->aggregation dye_age Within Shelf Life? dye_solubility Completely Dissolved? buffer_ok Amine-free Buffer? (e.g., PBS, HEPES) ph_ok Optimal pH? ratio_ok Correct Dye:Molecule Ratio? product_loss Loss of Conjugate? quencher_present Quenching Agents Present? (e.g., TCEP, Azide)

Caption: A flowchart for troubleshooting low fluorescence signals.

Step-by-Step Troubleshooting:

  • Verify Dye Integrity:

    • Storage: Confirm that the this compound has been stored correctly at -20°C in the dark and desiccated.[2] Improper storage can lead to degradation.

    • Freshness: Ensure the dye is within its recommended shelf life.

    • Solubility: When preparing a stock solution (e.g., in DMSO), ensure the dye is fully dissolved.[4]

  • Assess Labeling Reaction (Click Chemistry):

    • Reagents: Use freshly prepared solutions, especially the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.[1]

    • Buffer: Ensure the reaction buffer is free of primary amines (like Tris) if you are labeling a molecule that also has an amine-reactive group. For click chemistry, buffers like PBS or HEPES are generally suitable.[5]

    • Catalyst: The copper(I) catalyst is essential for the reaction. Ensure the correct concentration and that it is freshly prepared or properly stored.[1] Using a ligand like THPTA can improve catalyst stability and efficiency in aqueous solutions.[1][6]

    • Oxygen Exclusion: Degassing the reaction mixture or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the Cu(I) catalyst.

  • Evaluate Purification:

    • Removal of Unbound Dye: Unbound dye can sometimes interfere with the measurement of the labeled product. Ensure your purification method (e.g., size exclusion chromatography, dialysis) effectively removes excess dye.

    • Product Stability: Be aware that some purification methods or storage conditions post-purification could lead to aggregation and quenching.

  • Investigate Potential Quenching:

    • Aggregation: High concentrations of the dye on the biomolecule (high degree of labeling) can lead to self-quenching.[2] If you suspect this, try reducing the molar ratio of dye to your molecule in the labeling reaction.

    • Quenching Agents: Identify any potential quenchers in your buffers or reagents. For example, TCEP, often used to reduce disulfide bonds, is a known quencher of cyanine dyes.[7] If its use is unavoidable, it should be removed before fluorescence measurement.

Issue 2: Gradual Decrease in Fluorescence Signal Over Time (Photobleaching)

Sulfo-Cyanine7 is known for its relatively high photostability compared to other cyanine dyes.[3][8] However, under intense or prolonged light exposure, photobleaching can still occur.

Prevention Strategies:

  • Minimize Light Exposure: Protect the dye and its conjugates from light as much as possible by using amber tubes and storing them in the dark.

  • Use Antifade Reagents: For microscopy applications, use a commercial antifade mounting medium.

  • Control Excitation Power: Use the lowest possible laser power or illumination intensity that provides an adequate signal.

  • Limit Exposure Time: Reduce the duration of light exposure during imaging.

Data and Protocols

Photophysical Properties of this compound

The following table summarizes the key spectral properties of this compound.

PropertyValueReference
Excitation Maximum (λ_abs_)750 nm[2]
Emission Maximum (λ_em_)773 nm[2]
Molar Extinction Coefficient (ε)240,600 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ)0.24[2]
SolubilityGood in DMF, DMSO; Significant in water[4]
Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol provides a general guideline for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Workflow Diagram:

CuAAC Labeling Workflow prep_reagents Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) mix_reactants Combine Azide-Biomolecule, Dye-Alkyne, and Buffer prep_reagents->mix_reactants add_catalyst Add Premixed CuSO4/Ligand mix_reactants->add_catalyst initiate_reaction Add Sodium Ascorbate (Initiate Reaction) add_catalyst->initiate_reaction incubate Incubate at Room Temperature (Protect from light) initiate_reaction->incubate purify Purify the Conjugate incubate->purify analyze Analyze Product purify->analyze

Caption: A workflow for copper-catalyzed click chemistry labeling.

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Azide-modified biomolecule: Prepare a solution of your biomolecule in an amine-free buffer (e.g., PBS).

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • THPTA: Prepare a 200 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-modified biomolecule and this compound. A molar excess of the dye (e.g., 2-5 equivalents) is often used.

    • Add the appropriate buffer to reach the desired final reaction volume.

  • Prepare the Catalyst:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio (e.g., for a final concentration of 1 mM CuSO₄, use 2-5 mM THPTA).[1][6] Let this mixture stand for a few minutes.

  • Initiate the Reaction:

    • Add the premixed catalyst to the reaction tube containing the biomolecule and dye.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the reaction by reducing Cu(II) to Cu(I).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need optimization.

  • Purification:

    • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.[5]

Key for Diagrams:

References

Technical Support Center: Troubleshooting Poor Sulfo-Cyanine7 Alkyne Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine7 alkyne labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor labeling efficiency in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound labeling efficiency is low. What are the most common causes?

A1: Low labeling efficiency with this compound in a copper-catalyzed click chemistry reaction can stem from several factors. The most common issues include:

  • Suboptimal Reagent Quality or Storage: The this compound reagent is sensitive to light and should be stored at -20°C in the dark and desiccated.[1][2] Prolonged exposure to light or improper storage can lead to degradation of the dye.

  • Issues with the Copper Catalyst: The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly dependent on the presence of Cu(I).[3] The active Cu(I) catalyst can be generated from Cu(II) salts (like CuSO₄) using a reducing agent (like sodium ascorbate), or from Cu(I) salts (like CuI).[4] Oxidation of Cu(I) to Cu(II) during the reaction will halt the catalysis.

  • Presence of Inhibitors in the Reaction Buffer: Components in your sample or buffer can interfere with the click reaction. For instance, buffers containing primary amines (e.g., Tris) or ammonium (B1175870) ions can affect labeling efficiency.[5] Additionally, the presence of sodium azide (B81097) (NaN₃) as a preservative can significantly decrease the efficiency of both CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[6]

  • Incorrect Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the outcome. While click chemistry is known for its robustness, extreme pH or temperatures can affect the stability of the reactants or the catalyst.

  • Low Concentration of Reactants: Low concentrations of either the azide-modified biomolecule or the this compound can lead to a slow reaction rate and poor yield. For protein labeling, a concentration lower than 2 mg/mL can greatly reduce labeling efficiency.[5]

Q2: I suspect my this compound has degraded. How can I check its quality?

A2: To assess the quality of your this compound, you can perform a quality control check using HPLC-MS. This will allow you to verify the molecular weight and purity of the compound.[1] Visually, a significant change in the color or appearance of the dark green powder could also indicate degradation.[7]

Q3: What are the optimal conditions for a CuAAC reaction with this compound?

A3: While optimal conditions can vary depending on the specific biomolecule you are labeling, a good starting point for a robust CuAAC reaction is as follows:

  • Solvent: The reaction is often performed in an aqueous environment due to the high water solubility of this compound.[1][8][9] Protic solvents like water can accelerate the reaction rate.[4]

  • Catalyst System: A common and effective catalyst system consists of Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.[4] The use of a Cu(I)-stabilizing ligand, such as THPTA, is also highly recommended to improve catalyst performance and reduce side reactions.[3]

  • pH: For labeling proteins, a pH of 8.5 ± 0.5 is often recommended for reactions targeting amine groups, though the click reaction itself is generally tolerant of a wide pH range.[5]

  • Temperature: The reaction can typically be carried out at room temperature.[4]

  • Concentrations: The concentrations of the reactants and catalyst components are critical. Below is a table summarizing typical starting concentrations for a CuAAC reaction.

ComponentTypical Final ConcentrationNotes
Azide-modified Biomolecule1-10 mg/mL (for proteins)Higher concentrations generally lead to better efficiency.[5]
This compound1.5 - 10 molar excess over the biomoleculeThe optimal ratio should be determined empirically.
Copper(II) Sulfate (CuSO₄)50 - 200 µM
Sodium Ascorbate5 - 20 molar excess over CuSO₄A fresh solution should always be used.
Cu(I)-stabilizing Ligand (e.g., THPTA)5 - 10 molar excess over CuSO₄Helps to maintain Cu(I) state and improves solubility.
Q4: My protein precipitates during the labeling reaction. What can I do to prevent this?

A4: Protein precipitation during a labeling reaction can occur for a few reasons:

  • High Degree of Labeling: Attaching too many bulky and hydrophobic dye molecules can alter the protein's properties and lead to aggregation.[10] Try reducing the molar ratio of the this compound to your protein.

  • Solvent Incompatibility: Although Sulfo-Cyanine7 is water-soluble, if your protein is only marginally stable in the reaction buffer, the addition of the dye (even if dissolved in a small amount of an organic co-solvent like DMSO) could push it out of solution. Ensure your protein is in a buffer in which it is highly soluble and stable.

  • Copper-Induced Aggregation: Copper ions can sometimes promote protein aggregation. The inclusion of a copper-chelating ligand like THPTA can help mitigate this issue.

Q5: Are there alternatives to the standard copper sulfate/sodium ascorbate catalyst system?

A5: Yes, several alternative catalytic systems for CuAAC have been developed. These include:

  • Copper(I) Salts: Using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) directly eliminates the need for a reducing agent.[11] However, these salts are prone to oxidation, so anaerobic conditions may be necessary.

  • Heterogeneous Copper Catalysts: Solid-supported copper catalysts are gaining interest as they can be easily removed from the reaction mixture by filtration, which is beneficial for applications where residual copper is a concern.[12]

  • Copper Nanoparticles: Readily prepared copper nanoparticles have been shown to effectively catalyze the 1,3-dipolar cycloaddition of azides and alkynes.[13]

  • Copper-Free Click Chemistry: For applications where copper cytotoxicity is a major concern, particularly in living systems, copper-free click chemistry methods like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are a powerful alternative.[14] These reactions utilize strained cyclooctynes (e.g., DBCO) that react directly with azides without the need for a metal catalyst.

Troubleshooting Guide

Problem: Low or No Fluorescence Signal After Labeling
Possible Cause Suggested Solution
Inefficient Labeling Reaction * Verify the integrity of your this compound.[1][2] * Prepare fresh solutions of sodium ascorbate and copper sulfate immediately before use. * Optimize the molar ratio of dye to your biomolecule. Start with a 5-10 fold molar excess of the alkyne dye. * Ensure the absence of reaction inhibitors like Tris, glycine, or sodium azide in your buffer.[5][6]
Fluorescence Quenching * A high degree of labeling can lead to self-quenching of the fluorophores.[10] Reduce the molar excess of the this compound in the reaction. * The local environment of the conjugated dye can affect its fluorescence. Proximity to certain amino acid residues (e.g., tryptophan) can cause quenching.[10]
Degradation of the Fluorophore * Cyanine (B1664457) dyes are susceptible to photobleaching.[15] Protect your labeled sample from light as much as possible. * Avoid harsh chemical conditions during purification and storage.
Incorrect Wavelength Settings * Ensure you are using the correct excitation and emission wavelengths for Sulfo-Cyanine7. The absorption maximum is around 750 nm and the emission maximum is around 773 nm.[16]
Problem: High Background or Non-Specific Labeling
Possible Cause Suggested Solution
Excess Unreacted Dye * Thoroughly purify your labeled conjugate to remove all free this compound. Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns are effective methods.[5]
Non-specific Binding of the Dye * Increase the number and duration of washing steps after the labeling reaction. * Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers for imaging applications to reduce non-specific surface binding.
Copper-Mediated Side Reactions * The copper catalyst can sometimes promote side reactions.[17] Use a copper-chelating ligand like THPTA or BTTAA to minimize these effects. A final wash with a chelator like EDTA can also help remove residual copper.

Experimental Protocols

General Protocol for this compound Labeling of a Protein

This protocol provides a general starting point. Optimization will likely be required for your specific protein.

1. Protein Preparation:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., PBS, HEPES).[5]
  • Adjust the pH of the protein solution to 7.5-8.5.[5]

2. Reagent Preparation:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or water.[5] Store any unused portion at -20°C, protected from light.
  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
  • Sodium Ascorbate: Prepare a 500 mM stock solution in water. This solution must be made fresh immediately before use.
  • THPTA (optional but recommended): Prepare a 50 mM stock solution in water.

3. Labeling Reaction:

  • To your azide-modified protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 5-fold).
  • Add the THPTA stock solution to a final concentration of 500 µM.
  • Add the CuSO₄ stock solution to a final concentration of 100 µM.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
  • Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing can improve efficiency.[5]

4. Purification of the Labeled Protein:

  • Remove the unreacted dye and other small molecules using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Azide-Modified Protein (2-10 mg/mL) in Amine-Free Buffer Mix Combine Protein, Dye, and Catalyst Components Protein_Prep->Mix Dye_Prep Prepare Sulfo-Cy7 Alkyne Stock (10 mM) Dye_Prep->Mix Catalyst_Prep Prepare Catalyst Stocks (CuSO4, Na-Ascorbate, THPTA) Catalyst_Prep->Mix Incubate Incubate at RT (1-2 hours, dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze Analyze Labeling Efficiency (Spectroscopy, Gel Electrophoresis) Purify->Analyze Troubleshooting_Tree Start Poor Labeling Efficiency Check_Reagents Check Reagent Quality and Storage Conditions Start->Check_Reagents Check_Catalyst Assess Catalyst System Start->Check_Catalyst Check_Buffer Analyze Reaction Buffer for Inhibitors Start->Check_Buffer Check_Conditions Review Reaction Conditions Start->Check_Conditions Reagent_Solution Use fresh dye and catalyst components. Store properly. Check_Reagents->Reagent_Solution Catalyst_Solution Use fresh reducing agent. Include a Cu(I) ligand. Check_Catalyst->Catalyst_Solution Buffer_Solution Use amine-free buffers. Remove any NaN3. Check_Buffer->Buffer_Solution Conditions_Solution Optimize reactant concentrations, pH, and incubation time. Check_Conditions->Conditions_Solution CuAAC_Mechanism Reactants R-N3 (Azide) R'-C≡CH (Alkyne) Intermediate Copper-Acetylide Intermediate Reactants:azide->Intermediate Reactants:alkyne->Intermediate Catalyst_Cycle Cu(II) Sodium Ascorbate Cu(I) Catalyst_Cycle:cu2->Catalyst_Cycle:ascorbate Catalyst_Cycle:ascorbate->Catalyst_Cycle:cu1 Catalyst_Cycle:cu1->Intermediate Product 1,4-Disubstituted Triazole Intermediate->Product

References

Avoiding precipitation of Sulfo-Cyanine7 alkyne conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cyanine7 alkyne conjugates. Our goal is to help you avoid precipitation issues and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a near-infrared (NIR) fluorescent dye designed for covalent labeling of biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction.[1][2][3] Its key features include high water solubility due to the presence of sulfonate groups, which minimizes aggregation and precipitation in aqueous buffers.[4][5][]

Q2: What are the primary causes of this compound conjugate precipitation?

A2: While this compound is highly water-soluble, precipitation of its conjugates can still occur under certain conditions. Potential causes include:

  • High Dye-to-Biomolecule Ratio: Excessive labeling can lead to aggregation and precipitation of the conjugate.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can influence the solubility of the dye and the conjugate.

  • Presence of Organic Co-solvents: While sometimes used to dissolve non-sulfonated cyanine (B1664457) dyes, improper amounts of organic co-solvents like DMSO or DMF can cause precipitation of biomolecules.[7]

  • Low Temperature: Some conjugates may exhibit decreased solubility at lower temperatures.

  • High Conjugate Concentration: Concentrated solutions of the final conjugate may be more prone to precipitation.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound has good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8][9] For most bioconjugation reactions in aqueous environments, dissolving the dye directly in the reaction buffer or a small amount of water is recommended.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation during the labeling reaction High concentration of the dye or biomolecule.Decrease the concentration of the dye and/or the biomolecule.
Suboptimal buffer pH or ionic strength.Optimize the buffer conditions. A pH range of 7-8.5 is generally suitable for click chemistry.
Presence of interfering substances in the buffer.Ensure the buffer is free from components that may react with the dye or catalyst. Avoid using buffers containing sodium azide, as it can interfere with the click reaction.[10]
Precipitation after the labeling reaction (during purification or storage) High final conjugate concentration.Store the conjugate at a lower concentration or in a buffer containing a stabilizing agent (e.g., BSA, Tween-20).
Inappropriate storage temperature.Store the conjugate at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Aggregation of the labeled biomolecule.The labeling process may have altered the properties of the biomolecule. Consider optimizing the labeling ratio or using a different conjugation strategy.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol describes a general method for conjugating this compound to an azide-modified protein using a copper-catalyzed click chemistry reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 200 mM in water)

  • Reducing agent, such as sodium ascorbate (B8700270), stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.

  • Prepare the Catalyst Complex: In a separate tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.[11]

  • Add this compound: Add the desired molar excess of this compound to the protein solution and mix gently.

  • Initiate the Reaction: Add the Cu(I)-THPTA complex to the reaction mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[11] The final concentration of the catalyst components should be optimized for your specific system.

  • Incubate: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the Conjugate: Remove the excess dye and other reaction components by purifying the conjugate using a suitable method, such as size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Azide-Modified Protein Prepare Azide-Modified Protein Combine Protein and Dye Combine Protein and Dye Prepare Azide-Modified Protein->Combine Protein and Dye Prepare Reagent Stocks Prepare Reagent Stocks Prepare Catalyst Complex Prepare Catalyst Complex Prepare Reagent Stocks->Prepare Catalyst Complex Initiate Click Reaction Initiate Click Reaction Prepare Catalyst Complex->Initiate Click Reaction Combine Protein and Dye->Initiate Click Reaction Incubate Incubate Initiate Click Reaction->Incubate Purify Conjugate Purify Conjugate Incubate->Purify Conjugate Characterize Conjugate Characterize Conjugate Purify Conjugate->Characterize Conjugate

Caption: Experimental workflow for bioconjugation.

troubleshooting_guide Precipitation Observed Precipitation Observed During Reaction During Reaction Precipitation Observed->During Reaction After Reaction After Reaction Precipitation Observed->After Reaction High Concentration? High Concentration? During Reaction->High Concentration? Check High Final Concentration? High Final Concentration? After Reaction->High Final Concentration? Check Buffer Issue? Buffer Issue? High Concentration?->Buffer Issue? No Reduce Concentrations Reduce Concentrations High Concentration?->Reduce Concentrations Yes Optimize Buffer Optimize Buffer Buffer Issue?->Optimize Buffer Yes Storage Issue? Storage Issue? High Final Concentration?->Storage Issue? No Dilute or Add Stabilizer Dilute or Add Stabilizer High Final Concentration?->Dilute or Add Stabilizer Yes Optimize Storage Optimize Storage Storage Issue?->Optimize Storage Yes

Caption: Troubleshooting logic for precipitation issues.

References

Strategies to improve Sulfo-Cyanine7 alkyne conjugation yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine7 alkyne conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and consistency of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a water-soluble, near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group.[1][2][3] Its primary application is in the labeling of biomolecules (such as proteins, peptides, and nucleic acids) that have been modified to contain an azide (B81097) group. The conjugation occurs via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5] The resulting stable triazole linkage makes it an excellent tool for in vivo imaging and other fluorescence-based assays.[6][7]

Q2: What are the key advantages of using CuAAC for this compound conjugation?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers several advantages for bioconjugation:

  • High Specificity and Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biological processes.[4][5]

  • High Yield and Favorable Kinetics: The reaction is highly efficient, often proceeding to completion with high yields under mild, aqueous conditions and at room temperature.[5][8]

  • Stability of the Triazole Linkage: The resulting 1,2,3-triazole ring is chemically stable, providing a robust connection between the dye and the biomolecule.

Q3: What are the essential reagents for a successful this compound conjugation?

A typical CuAAC reaction with this compound requires the following:

  • This compound: The fluorescent dye to be conjugated.

  • Azide-modified biomolecule: Your protein, oligonucleotide, or other molecule of interest containing an azide group.

  • Copper(I) source: Typically generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).[9]

  • Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) catalyst and maintain it in this state.[10][11]

  • Copper(I)-stabilizing ligand: A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is crucial to protect the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency and preventing damage to biomolecules.[9][10][12]

  • Appropriate buffer: A non-chelating buffer is required. Buffers containing high concentrations of chelators like EDTA should be avoided as they will sequester the copper catalyst.[12]

Q4: How should I store my this compound and its conjugates?

This compound should be stored at -20°C in the dark and protected from moisture.[1][13] Similarly, the resulting fluorescently labeled conjugates should be protected from light to prevent photobleaching and stored under appropriate conditions for the specific biomolecule, typically at -20°C or -80°C.

Troubleshooting Guide

Low or inconsistent conjugation yield is a common challenge. This guide addresses potential causes and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[9][10]* Use a fresh solution of reducing agent: Prepare sodium ascorbate solution fresh for each experiment.[12] * Degas your reaction mixture: Before adding the copper catalyst, degas the solution by bubbling with an inert gas like argon or nitrogen for 10-20 seconds.[14][15] * Work under an inert atmosphere: For highly sensitive reactions, consider performing the entire reaction under a nitrogen or argon atmosphere.[12]
Inaccessible Alkyne or Azide Groups: The reactive groups on your biomolecule may be buried within its three-dimensional structure.* Introduce a denaturant: For proteins, adding a mild denaturant like DMSO as a co-solvent can help expose the reactive groups.[12] * Optimize linker length: If you are designing the azide-modified biomolecule, consider using a longer linker to make the azide group more accessible.
Suboptimal Reagent Concentrations: Incorrect stoichiometry or insufficient catalyst can lead to incomplete reactions.* Optimize the dye-to-biomolecule ratio: A molar excess of the this compound (e.g., 1.5 to 10-fold) is often recommended.[15] * Ensure sufficient catalyst and ligand: A typical starting point is a final copper concentration of 50-100 µM with a 5-fold excess of the stabilizing ligand.[10]
Interference from Buffer Components: Certain buffer components can inhibit the reaction.* Avoid chelating agents: Do not use buffers containing EDTA or other strong chelators.[12] * Avoid thiol-containing reagents: Reagents like DTT or β-mercaptoethanol can interfere with the copper catalyst.
Biomolecule Degradation or Aggregation Reactive Oxygen Species (ROS) Generation: The combination of Cu(II) and sodium ascorbate can generate ROS, which can damage sensitive biomolecules like proteins.[10][12]* Use a stabilizing ligand: Ligands like THPTA are essential not only for catalysis but also to protect biomolecules from oxidative damage.[9][12] * Add a scavenger: Including aminoguanidine (B1677879) in the reaction mixture can help scavenge reactive byproducts from ascorbate oxidation.[10][12]
Protein Precipitation: Changes in the reaction environment or modification of the protein can lead to aggregation.* Optimize reaction conditions: Adjust the pH, ionic strength, or temperature of the reaction. * Ensure adequate solubility: Sulfo-Cyanine7 is highly water-soluble, which generally aids in the solubility of the conjugate. However, if the starting biomolecule is prone to aggregation, consider optimizing the buffer conditions.
Difficulty in Purifying the Conjugate Co-elution of Unreacted Dye and Conjugate: The physicochemical properties of the unreacted dye and the conjugate may be similar, making separation challenging.* Size-Exclusion Chromatography (SEC): This is often the most effective method for separating the larger conjugate from the smaller, unreacted dye.[14][15] * Reverse-Phase HPLC (RP-HPLC): For smaller biomolecules like peptides or oligonucleotides, RP-HPLC can provide high-resolution separation. Optimization of the gradient will be necessary. * Dialysis: For large proteins, dialysis can be an effective method to remove unreacted dye.[14][15]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Protein

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride solution (e.g., 100 mM in water)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with a buffer to achieve the desired final protein concentration.

    • Add the this compound stock solution to achieve a 3- to 10-fold molar excess over the protein.

    • Add the THPTA ligand solution to a final concentration of 500 µM.

    • Add the aminoguanidine solution to a final concentration of 5 mM.

  • Degassing:

    • Gently bubble nitrogen or argon gas through the reaction mixture for 10-20 seconds to remove dissolved oxygen.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to a final concentration of 100 µM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.

  • Purification:

    • Purify the Sulfo-Cyanine7-labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

Recommended Reaction Conditions for Protein Conjugation
ParameterRecommended RangeTypical Starting Condition
Protein Concentration1-10 mg/mL2-5 mg/mL
This compound Excess1.5 - 10 fold molar excess5-fold molar excess
Copper(II) Sulfate50 - 250 µM100 µM
THPTA Ligand250 - 1250 µM (5x copper conc.)500 µM
Sodium Ascorbate1 - 5 mM5 mM
Aminoguanidine1 - 5 mM5 mM
Reaction Time1 - 16 hours2 hours
TemperatureRoom TemperatureRoom Temperature

Note: These are starting recommendations. Optimal conditions may vary depending on the specific protein and its reactivity.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Azide-Modified Protein Solution mix Combine Protein, Dye, Ligand, and Buffer prep_protein->mix prep_dye Sulfo-Cy7 Alkyne Stock (10 mM in DMSO) prep_dye->mix prep_catalyst CuSO4/THPTA Solution initiate Add CuSO4 and Sodium Ascorbate prep_catalyst->initiate prep_reducer Fresh Sodium Ascorbate Solution prep_reducer->initiate degas Degas with N2 or Ar mix->degas degas->initiate incubate Incubate at RT (Protected from Light) initiate->incubate purify Size-Exclusion Chromatography incubate->purify collect Collect Labeled Protein Fractions purify->collect analyze Characterize Conjugate (e.g., UV-Vis, SDS-PAGE) collect->analyze

Caption: Experimental workflow for this compound conjugation to an azide-modified protein.

troubleshooting_logic start Low Conjugation Yield? cause1 Inactive Catalyst? start->cause1 Yes cause2 Inaccessible Groups? start->cause2 No solution1a Use Fresh Ascorbate cause1->solution1a Yes solution1b Degas Reaction Mixture cause1->solution1b Yes solution2 Add Denaturant (e.g., DMSO) cause2->solution2 Yes cause3 Buffer Interference? cause2->cause3 No solution3 Use Non-Chelating Buffer cause3->solution3 Yes

Caption: Troubleshooting logic for low this compound conjugation yield.

References

Impact of buffer conditions on Sulfo-Cyanine7 alkyne reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer conditions on the reactivity of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for Sulfo-Cy7 alkyne click chemistry reactions?

A1: The copper-catalyzed azide-alkyne cycloaddition is generally effective over a pH range of 6.5 to 8.0.[1] For many bioconjugation applications, maintaining a pH around 7.0-7.5 is recommended to ensure the stability of the biomolecule and the efficiency of the reaction. While some literature suggests that click chemistry can tolerate a broader pH range of 4 to 11, extreme pH values should be avoided as they can affect the stability of the reactants and the integrity of the biomolecules being labeled.[2][3][4]

Q2: Which buffer systems are compatible with Sulfo-Cy7 alkyne labeling?

A2: Several buffer systems are compatible with copper-catalyzed click chemistry. Commonly used buffers include phosphate-buffered saline (PBS), carbonate, HEPES, and triethylammonium (B8662869) acetate.[1][5] It is crucial to use buffers that are free of primary amines (e.g., Tris) and strong chelating agents (e.g., EDTA), as these can interfere with the copper catalyst.

Q3: Can I use organic solvents in my reaction buffer?

A3: Yes, the addition of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often recommended.[2][5][6] These solvents can help to solubilize the Sulfo-Cy7 alkyne and other reaction components, particularly if they have limited aqueous solubility.[7] A common practice is to use up to 50% DMSO in the final reaction volume.[6]

Q4: Why is a reducing agent, like ascorbic acid, necessary in the reaction?

A4: A reducing agent, most commonly sodium ascorbate (B8700270), is essential to reduce the copper(II) (Cu²⁺) sulfate (B86663) catalyst to the active copper(I) (Cu⁺) oxidation state required for the cycloaddition reaction.[1] It is recommended to use a freshly prepared solution of the reducing agent, as it can be readily oxidized by air.[6]

Q5: What is the role of a copper ligand (e.g., TBTA, THPTA)?

A5: Copper ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the active Cu(I) catalyst. This stabilization prevents the disproportionation of Cu(I) and protects it from oxidation. The use of a ligand can also increase the reaction rate and protect biomolecules from damage by reactive oxygen species that can be generated during the reaction.[1][8] It is recommended to use at least five equivalents of the ligand relative to the copper catalyst.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling Incorrect pH: The buffer pH may be outside the optimal range, affecting catalyst activity.Verify that the buffer pH is between 6.5 and 8.0. Prepare fresh buffer if necessary.
Incompatible Buffer: The buffer may contain components like Tris or EDTA that interfere with the copper catalyst.Switch to a recommended buffer system such as PBS, HEPES, or triethylammonium acetate.
Inactive Catalyst: The copper catalyst may not have been effectively reduced to Cu(I).Use a fresh solution of sodium ascorbate. Ensure the proper stoichiometry of all reaction components.
Degraded Sulfo-Cy7 Alkyne: The dye may have degraded due to improper storage or handling.Store the Sulfo-Cy7 alkyne protected from light and moisture. Use fresh reagent.
High Background/Non-specific Labeling Excess Reagents: Too much Sulfo-Cy7 alkyne or catalyst can lead to non-specific binding.Optimize the molar ratio of the dye and other reactants to your biomolecule. Perform purification steps after labeling.
Precipitation: The Sulfo-Cy7 alkyne or the labeled biomolecule may be precipitating out of solution.Increase the percentage of organic co-solvent (e.g., DMSO) in the reaction buffer. Ensure all components are fully dissolved before starting the reaction. If precipitation of the azide (B81097) is observed, gentle heating (e.g., 3 minutes at 80°C) followed by vortexing may help.[2][5][6]
Inconsistent Results Variability in Buffer Preparation: Inconsistent buffer composition or pH can lead to variable reaction efficiency.Standardize your buffer preparation protocol. Always confirm the final pH before use.
Oxidation of Reagents: The reducing agent (ascorbate) is prone to oxidation.Prepare the ascorbate solution fresh for each experiment. Degassing the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst can also help.[2][5][6]

Experimental Protocols

General Protocol for Labeling Biomolecules with Sulfo-Cy7 Alkyne

This protocol is a general guideline and may require optimization for specific applications.

  • Prepare Stock Solutions:

    • Sulfo-Cy7 Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Azide-modified Biomolecule: Dissolve in a compatible buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.

    • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

  • Reaction Setup (Example for a 100 µL reaction):

    • In a microcentrifuge tube, combine:

      • 50 µL of the azide-modified biomolecule solution.

      • 10 µL of the 10 mM Sulfo-Cy7 alkyne stock solution.

      • 10 µL of the 50 mM copper ligand stock solution.

      • 10 µL of the 10 mM CuSO₄ stock solution.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction tube.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.

  • Purification:

    • Remove the excess dye and other small molecules by methods such as size exclusion chromatography (e.g., spin desalting columns) or dialysis.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation cluster_purification 4. Purification A Prepare Stock Solutions: - Sulfo-Cy7 Alkyne in DMSO - Azide-Biomolecule in Buffer - CuSO4 in Water - Ligand in Water - Sodium Ascorbate in Water (Fresh) B Combine Biomolecule, Sulfo-Cy7 Alkyne, Ligand, and CuSO4 A->B C Add fresh Sodium Ascorbate to initiate the reaction B->C Initiation D Incubate at Room Temperature (1-4 hours, protected from light) C->D E Remove excess reagents (e.g., Desalting Column) D->E

A streamlined workflow for labeling biomolecules using Sulfo-Cy7 alkyne via click chemistry.

Signaling_Pathway cluster_catalyst Catalyst Activation cluster_reaction Click Reaction CuSO4 Cu(II)SO4 Cu_I Cu(I) - Active Catalyst Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduction Alkyne Sulfo-Cy7 Alkyne Cu_I->Alkyne Catalyzes Triazole Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Azide Azide-Biomolecule Azide->Triazole

The core mechanism of copper-catalyzed click chemistry for Sulfo-Cy7 alkyne conjugation.

References

Reducing background fluorescence in Sulfo-Cyanine7 alkyne imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine7 (Sulfo-Cy7) alkyne imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Sulfo-Cy7 alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in Sulfo-Cy7 alkyne imaging?

A1: Background fluorescence in Sulfo-Cy7 alkyne imaging can arise from several sources:

  • Unbound Fluorophore: Incomplete removal of unbound Sulfo-Cy7 alkyne after the click reaction is a common cause of diffuse background.[1][2]

  • Non-Specific Binding: Sulfo-Cy7 alkyne can non-specifically bind to cellular components through hydrophobic or charge-based interactions.[2][3]

  • Copper (I) Catalyst Issues: The copper catalyst used in the click reaction can mediate non-specific interactions between the alkyne and proteins that do not contain an azide (B81097) group.[1][4]

  • Autofluorescence: Endogenous fluorophores in the cell or tissue, such as NADH and collagen, can contribute to the background signal.[2]

  • Reagent Impurities: Impurities in the Sulfo-Cy7 alkyne or other click chemistry reagents can lead to non-specific labeling.[4]

Q2: How can I minimize non-specific binding of Sulfo-Cy7 alkyne?

A2: To minimize non-specific binding, consider the following strategies:

  • Optimize Fluorophore Concentration: Perform a titration experiment to determine the lowest concentration of Sulfo-Cy7 alkyne that provides a strong specific signal with minimal background.[1]

  • Use a Blocking Step: Similar to immunofluorescence, pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can reduce non-specific binding.[3][4]

  • Enhance Washing Steps: Increase the number and duration of washes after the click reaction to more effectively remove unbound dye.[1] Incorporating a low concentration of a mild detergent, such as Tween-20 or Triton X-100, in the wash buffer can also be beneficial.[1]

Q3: What is the role of a copper-chelating ligand in the click reaction?

A3: A copper-chelating ligand, such as THPTA or BTTAA, is crucial for stabilizing the copper (I) catalyst and preventing its oxidation to copper (II). It also helps to reduce copper-mediated non-specific binding and can protect biomolecules from damage by reactive oxygen species that can be generated by the copper catalyst.[1][4] It is recommended to use the ligand in a 5-10 fold excess over the copper sulfate.[4]

Q4: Can the order of reagent addition to the click reaction cocktail make a difference?

A4: Yes, the order of addition is important for optimal results. It is generally recommended to prepare the click reaction cocktail immediately before use and to add the components in the following order: buffer (e.g., PBS), copper sulfate, Sulfo-Cy7 alkyne, and the copper-chelating ligand. Mix these components well before adding the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the reaction.[1]

Troubleshooting Guides

Problem 1: High, Diffuse Background Fluorescence
Potential Cause Recommended Solution
Insufficient Washing Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes).[1]
Add a mild detergent (e.g., 0.1% Tween-20 or Triton X-100) to your wash buffer to help remove non-specifically bound dye.[1]
Excessive Sulfo-Cy7 Alkyne Concentration Perform a concentration titration to find the optimal balance between signal and background. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.[1]
Incomplete Click Reaction Ensure the click reaction cocktail is freshly prepared and that the reducing agent is active.
Cellular Autofluorescence If possible, image in a spectral window where autofluorescence is lower.[2] Consider using a quenching step with 100 mM glycine (B1666218) in PBS after fixation to reduce aldehyde-induced autofluorescence.[1]
Problem 2: Punctate, Non-Specific Staining
Potential Cause Recommended Solution
Aggregation of Sulfo-Cy7 Alkyne Ensure the Sulfo-Cy7 alkyne is fully dissolved in a suitable solvent like DMSO or water before adding it to the reaction cocktail.[5]
Precipitation of Click Reaction Components Prepare the click reaction cocktail immediately before use and ensure all components are fully dissolved.
Non-Specific Copper-Mediated Binding Use a copper-chelating ligand (e.g., THPTA) in sufficient excess (5-10 fold) over the copper sulfate.[4]
Perform a final wash with a copper chelator like EDTA to remove any residual copper.[4]

Experimental Protocols

General Protocol for Sulfo-Cy7 Alkyne Imaging in Cultured Cells
  • Cell Fixation:

    • Wash cells three times with PBS.

    • Add 4% Paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.[1]

    • Remove the fixative and wash the cells three times for 5 minutes each with PBS.[1]

  • (Optional) Quenching:

    • To reduce aldehyde-induced autofluorescence, incubate with 100 mM glycine in PBS for 15 minutes.[1]

    • Wash cells three times with PBS.

  • Permeabilization:

    • Add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 15-20 minutes at room temperature.[1]

    • Wash cells twice with PBS.

  • (Optional) Blocking:

    • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[3]

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. A recommended starting cocktail is:

      • PBS

      • 50 µM Copper (II) Sulfate (CuSO₄)

      • 5 µM Sulfo-Cy7 Alkyne

      • 250 µM THPTA (or other copper-chelating ligand)

      • 1.75 mM Sodium Ascorbate (add last)

    • Aspirate the blocking buffer (if used) and add the Click Reaction Cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Final Washes and Mounting:

    • Remove the reaction cocktail and wash the cells 3-5 times for 10-15 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).[1]

    • Perform a final wash with PBS to remove any residual detergent.[1]

    • (Optional) Counterstain nuclei with a dye like DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Sulfo-Cy7 Alkyne Concentration 1-10 µMTitration is highly recommended to find the optimal concentration for your specific application.[1]
Copper (II) Sulfate (CuSO₄) Concentration 50-100 µM
Copper-Chelating Ligand (e.g., THPTA) Concentration 250-500 µMShould be in 5-10 fold excess of the CuSO₄ concentration.[4]
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1-2 mMShould be freshly prepared.
Fixation Time (4% PFA) 15 minutes
Permeabilization Time (0.1-0.5% Triton X-100) 15-20 minutes
Click Reaction Incubation Time 30-60 minutes
Washing Duration (per wash) 10-15 minutes
Number of Washes 3-5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_post Post-Reaction Processing Fixation Cell/Tissue Fixation (e.g., 4% PFA) Quenching Optional: Quenching (e.g., 100mM Glycine) Fixation->Quenching Reduces Autofluorescence Permeabilization Permeabilization (e.g., Triton X-100) Quenching->Permeabilization Blocking Optional: Blocking (e.g., 3% BSA) Permeabilization->Blocking Reduces Non-Specific Binding Prepare_Cocktail Prepare Fresh Click Reaction Cocktail Blocking->Prepare_Cocktail Incubation Incubate Sample (30-60 min, light-protected) Prepare_Cocktail->Incubation Washing Extensive Washing (3-5x with detergent) Incubation->Washing Critical for Background Reduction Counterstain Optional: Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mount for Imaging Counterstain->Mounting

Caption: Experimental workflow for Sulfo-Cy7 alkyne imaging highlighting key steps for background reduction.

background_sources cluster_sources Potential Sources of Background Fluorescence cluster_solutions Mitigation Strategies Unbound_Dye Unbound Sulfo-Cy7 Alkyne Washing Thorough Washing Unbound_Dye->Washing Nonspecific_Binding Non-Specific Binding of Dye Nonspecific_Binding->Washing Blocking Blocking Agents (BSA) Nonspecific_Binding->Blocking Titration Dye Concentration Titration Nonspecific_Binding->Titration Copper_Issues Copper-Mediated Side Reactions Ligand Copper-Chelating Ligand Copper_Issues->Ligand Autofluorescence Endogenous Autofluorescence Quenching Autofluorescence Quenching Autofluorescence->Quenching

Caption: Logical relationships between sources of background fluorescence and their mitigation strategies.

References

Technical Support Center: Purification of Sulfo-Cyanine7 Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying proteins labeled with Sulfo-Cyanine7 alkyne. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your labeled proteins for downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins.

Problem Possible Cause(s) Recommended Solution(s)
Low protein recovery after purification - Protein precipitation due to high dye-to-protein ratio.[1] - Nonspecific binding to the purification matrix. - Protein degradation during the purification process.- Optimize the labeling reaction to achieve a lower, more controlled dye-to-protein ratio (ideally 1:1).[1] - For chromatography, select a column with low-binding properties and ensure buffer conditions are optimal.[2] - Add protease inhibitors to your buffers and keep the sample on ice or at 4°C throughout the purification process.
Presence of free, unconjugated dye in the final product - Inefficient removal of excess dye by the chosen purification method. - The dye concentration in the labeling reaction was too high, overwhelming the purification system.[3]- Repeat the purification step. For size-exclusion chromatography, using a second spin column can be effective.[3] - For dialysis, increase the number of buffer changes and the total dialysis time.[4] - Consider using a specialized dye removal resin.[2][5]
Protein aggregation or precipitation after labeling - The hydrophobic nature of the cyanine (B1664457) dye can reduce the solubility of the labeled protein.[1] - Suboptimal buffer conditions (pH, salt concentration).- Try labeling with a more hydrophilic dye if possible. - Screen different buffer conditions to find one that maintains protein solubility after labeling. - Consider adding solubility-enhancing agents to your buffer, such as non-ionic detergents or arginine.
Labeled protein appears to be inactive - The dye molecule is attached to a critical residue in the protein's active site or a region important for its conformation. - Denaturation of the protein during the labeling or purification process.- If possible, mutate the protein to introduce a labeling site away from functionally important regions. - Perform labeling and purification at low temperatures and in buffers that are known to stabilize the protein. - Avoid harsh elution conditions during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify my this compound labeled protein?

A1: The optimal purification method depends on the properties of your protein (size, stability) and the scale of your experiment. The most common and effective methods are:

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[6] It is highly effective at separating the larger labeled protein from the smaller, unconjugated dye molecules.[7][8]

  • Dialysis: This method involves the use of a semi-permeable membrane to remove small molecules (like free dye) from a solution containing larger molecules (the protein).[4] It is a simple and gentle method, but can be time-consuming.

  • Precipitation: Methods like Trichloroacetic acid (TCA)/acetone (B3395972) precipitation can effectively concentrate the protein and remove unincorporated dye.[9][10] However, this can sometimes lead to protein denaturation and resolubilization issues.[9][11]

Q2: How can I determine if all the free dye has been removed?

A2: You can assess the removal of free dye using a few different methods:

  • SDS-PAGE and Fluorescence Imaging: Run your purified protein on an SDS-PAGE gel. Visualize the gel using a fluorescence imager. If free dye is present, you will see a fluorescent band at the bottom of the gel, corresponding to the low molecular weight of the dye. The labeled protein will appear as a fluorescent band at its expected molecular weight.

  • Spectrophotometry: Measure the absorbance of your purified sample at both the protein's maximum absorbance (typically 280 nm) and the Sulfo-Cyanine7 dye's maximum absorbance (around 750 nm). While this can help quantify the degree of labeling, a high absorbance at 750 nm relative to 280 nm in the flow-through or dialysate can indicate the presence of free dye.

  • Thin Layer Chromatography (TLC): Spot a small amount of your purified sample onto a TLC plate and develop it with an appropriate solvent system. The labeled protein will remain at the origin, while the free dye will migrate up the plate.

Q3: My protein is precipitating after labeling with this compound. What can I do?

A3: Protein precipitation post-labeling is a common issue, often due to the increased hydrophobicity from the cyanine dye.[1] Here are some strategies to mitigate this:

  • Optimize the Labeling Ratio: Use a lower molar excess of the dye during the labeling reaction to reduce the number of dye molecules per protein. A 1:1 stoichiometry is often a good starting point.[1]

  • Buffer Optimization: Experiment with different buffer conditions. Increasing the salt concentration or adding a non-ionic detergent might help to keep the labeled protein in solution.

  • Use a More Hydrophilic Dye: If your experimental design allows, consider using a more water-soluble variant of the cyanine dye.

Q4: Can I use affinity chromatography to purify my labeled protein?

A4: Yes, if your protein has an affinity tag (like a His-tag or GST-tag), you can perform affinity chromatography as an initial purification step before labeling. It is generally recommended to perform the labeling on a partially or fully purified protein to reduce non-specific labeling of other proteins. If you label a complex mixture, the purification of the target protein will be more challenging.

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for the rapid removal of unconjugated this compound from a labeled protein solution.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6)

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Labeled protein solution

  • Collection tubes

Methodology:

  • Column Preparation: Prepare the size-exclusion column according to the manufacturer's instructions. If using a pre-packed spin column, remove the storage buffer.

  • Equilibration: Equilibrate the column with 3-5 column volumes of equilibration buffer.

  • Sample Loading: Carefully load the labeled protein solution onto the top of the column resin.

  • Elution:

    • For gravity-flow columns, begin collecting fractions as the sample enters the resin bed. Continue to add equilibration buffer to the top of the column. The labeled protein will elute first, followed by the free dye.

    • For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified protein.

  • Fraction Analysis: Analyze the collected fractions by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Sulfo-Cyanine7). Pool the fractions containing the labeled protein with a high 750/280 nm ratio and minimal free dye.

SEC_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis prep Prepare SEC Column equilibrate Equilibrate with Buffer prep->equilibrate load Load Labeled Protein equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (A280/A750) collect->analyze pool Pool Protein Fractions analyze->pool

Workflow for protein purification using Size-Exclusion Chromatography (SEC).
Protocol 2: Purification by Dialysis

This protocol is a gentle method for removing free dye and exchanging the buffer of the labeled protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 10 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4), at least 200-500 times the volume of the sample.[4]

  • Beaker or container for dialysis

  • Stir plate and stir bar

  • Labeled protein solution

Methodology:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load Sample: Carefully load the labeled protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed dialysis tubing/cassette into the beaker containing the dialysis buffer.

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Dialyze for 2-4 hours.

  • Buffer Exchange: Change the dialysis buffer. For efficient removal of the free dye, perform at least three buffer changes.[4] A common schedule is two changes of 2-4 hours each, followed by an overnight dialysis.[4]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled protein solution to a clean tube.

Dialysis_Workflow start Labeled Protein Solution prep Prepare Dialysis Membrane start->prep load Load Sample into Tubing/Cassette prep->load dialyze1 Dialyze in Buffer (2-4h at 4°C) load->dialyze1 change1 Change Buffer dialyze1->change1 dialyze2 Dialyze Again (2-4h at 4°C) change1->dialyze2 change2 Change Buffer dialyze2->change2 dialyze3 Dialyze Overnight (4°C) change2->dialyze3 recover Recover Purified Protein dialyze3->recover

Workflow for protein purification using Dialysis.
Protocol 3: Purification by TCA/Acetone Precipitation

This protocol is a rapid method for concentrating the labeled protein and removing free dye. Note: This method can cause protein denaturation.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Cold acetone

  • Microcentrifuge tubes

  • Microcentrifuge

Methodology:

  • Precipitation:

    • In a microcentrifuge tube, add 1 volume of 100% TCA to 4 volumes of your labeled protein solution.[12]

    • Incubate on ice for 10-30 minutes.[9][12]

  • Pelleting: Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the protein.[12]

  • Washing:

    • Carefully decant the supernatant, which contains the free dye.

    • Wash the protein pellet by adding cold acetone and vortexing briefly.

    • Centrifuge again as in step 2.

    • Repeat the acetone wash at least once more to remove residual TCA.[12]

  • Drying: After the final wash, decant the acetone and air-dry the pellet to remove any remaining solvent. Do not over-dry, as this can make resolubilization difficult.

  • Resolubilization: Resuspend the protein pellet in a suitable buffer. This may require vortexing or sonication.

Precipitation_Workflow start Labeled Protein Solution add_tca Add TCA, Incubate on Ice start->add_tca centrifuge1 Centrifuge to Pellet Protein add_tca->centrifuge1 wash_acetone Wash Pellet with Cold Acetone centrifuge1->wash_acetone centrifuge2 Centrifuge wash_acetone->centrifuge2 repeat_wash Repeat Acetone Wash centrifuge2->repeat_wash dry_pellet Air-Dry Pellet repeat_wash->dry_pellet resolubilize Resolubilize in Buffer dry_pellet->resolubilize end Purified Protein resolubilize->end

Workflow for protein purification using TCA/Acetone Precipitation.

References

Best practices for handling and storing Sulfo-Cyanine7 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Sulfo-Cyanine7 alkyne. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in the dark.[1][2] It is also crucial to keep the product desiccated to prevent degradation from moisture.[1][2] When stored correctly, the product is stable for up to 24 months upon receipt.[1][2]

Q2: Can this compound be handled at room temperature for short periods?

A2: Yes, this compound can be transported and handled at room temperature for up to three weeks without significant degradation.[1][2] However, for optimal performance and to maximize shelf-life, prolonged exposure to ambient temperatures and light should be avoided.[1][2]

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] Due to its sulfonate groups, it also has significant solubility in water, making it suitable for biological applications in aqueous environments.[2][3]

Q4: What are the spectral properties of this compound?

A4: this compound is a near-infrared (NIR) dye. Its spectral characteristics are summarized in the table below.

Q5: Is this compound considered a hazardous substance?

A5: According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[4] However, it is recommended to follow standard laboratory safety practices, including wearing personal protective equipment and ensuring adequate ventilation.[4][5] Avoid inhalation, and contact with eyes and skin.[4][5]

Quantitative Data Summary

ParameterValueReference
Storage Temperature -20°C[1][2]
Shelf-life 24 months (at -20°C in the dark)[1][2]
Short-term Handling Up to 3 weeks at room temperature[1][2]
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.24[2]
Solubility Good in DMF, DMSO; Significant in water[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal after labeling Incorrect buffer composition: Presence of primary amines (e.g., Tris) or ammonium (B1175870) ions in the buffer can compete with the labeling reaction.Use a buffer system free of primary amines, such as phosphate-buffered saline (PBS) or bicarbonate buffer. Ensure the pH is optimal for the reaction (typically pH 8.5 ± 0.5 for NHS ester reactions, though click chemistry is less pH-sensitive).[6]
Low labeling efficiency: Protein concentration may be too low for efficient labeling.For optimal results, maintain a protein concentration of 2-10 mg/mL.[6] Lower concentrations can significantly reduce labeling efficiency.
Degradation of the dye: Improper storage or handling, such as prolonged exposure to light or moisture, can lead to dye degradation.Always store the dye at -20°C, protected from light, and in a desiccated environment.[1][2] Allow the vial to warm to room temperature before opening to prevent condensation.
Precipitation of the dye during reaction setup Solvent incompatibility: Adding the dye stock solution (in DMSO or DMF) too quickly to an aqueous buffer can cause precipitation.Add the dye stock solution to the reaction mixture dropwise while vortexing gently to ensure proper mixing and prevent localized high concentrations of the organic solvent.
Low solubility in the final reaction volume: The final concentration of the organic solvent may be insufficient to keep the dye in solution.While Sulfo-Cyanine7 is water-soluble, ensure the final percentage of DMSO or DMF in the reaction mixture is sufficient to maintain solubility, especially at high dye concentrations.
Unexpected peaks in HPLC or Mass Spectrometry analysis Oxidation of the dye: Cyanine dyes can be susceptible to oxidation, leading to the formation of byproducts.Prepare stock solutions fresh and use them promptly.[6] Degas solutions, particularly for copper-catalyzed click chemistry, by bubbling with an inert gas like argon or nitrogen to remove oxygen.[7]
Incomplete removal of unconjugated dye: Residual free dye can interfere with downstream analysis.Purify the labeled biomolecule using appropriate methods such as dialysis, size exclusion chromatography, or HPLC to remove any unconjugated this compound.
Inconsistent results between experiments Variability in stock solution concentration: Inaccurate initial weighing of the lyophilized powder or partial degradation of the stock solution over time.Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF.[6] For consistency, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Contamination of reagents for click chemistry: Oxidation of the reducing agent (e.g., sodium ascorbate) or degradation of the copper catalyst.Use freshly prepared solutions of the reducing agent.[7] Ensure the copper source and ligand are of high quality and stored correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the vial thoroughly until all the dye is completely dissolved.

  • For storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.[6]

Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein
  • Dissolve the azide-modified protein in a suitable amine-free buffer (e.g., PBS) to a final concentration of 2-10 mg/mL.

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO.

    • Copper(II) sulfate (B86663) (CuSO₄): 50 mM in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand: 250 mM in water.

    • Sodium Ascorbate (B8700270): 500 mM in water (prepare fresh).

  • In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

    • Azide-modified protein solution.

    • This compound stock solution (to a final molar excess of 3-10 fold over the protein).

    • Premix of CuSO₄ and THPTA (add THPTA to CuSO₄ at a 5:1 molar ratio before adding to the reaction). The final copper concentration should be around 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess dye and reaction components using size exclusion chromatography, dialysis, or another suitable purification method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Azide-Protein in Amine-Free Buffer C Combine Protein, Dye, and Copper/Ligand A->C B Prepare Reagent Stock Solutions (Dye, Copper, Ligand, Ascorbate) B->C D Initiate with Sodium Ascorbate C->D E Incubate at RT (1-2 hours, dark) D->E F Purify Labeled Protein (e.g., SEC, Dialysis) E->F G Characterize Conjugate (Spectroscopy, MS) F->G

Caption: Workflow for labeling azide-modified proteins with this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Solutions Start Low/No Fluorescence Buffer Buffer contains primary amines? Start->Buffer Concentration Protein concentration < 2 mg/mL? Start->Concentration Storage Improper dye storage/handling? Start->Storage Sol_Buffer Use amine-free buffer (e.g., PBS) Buffer->Sol_Buffer Yes Sol_Conc Increase protein concentration Concentration->Sol_Conc Yes Sol_Storage Store dye at -20°C, protected from light/moisture Storage->Sol_Storage Yes

Caption: Troubleshooting logic for low fluorescence signal after labeling.

References

Validation & Comparative

Core Physicochemical Differences: The Impact of Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sulfo-Cyanine7 Alkyne and Cy7 Alkyne for In Vivo Imaging

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorophore is a critical step in designing sensitive and specific in vivo imaging experiments. Among the plethora of available dyes, alkyne-functionalized cyanine (B1664457) 7 (Cy7) derivatives are workhorses for labeling and tracking biomolecules in living subjects. Their fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes interference from tissue autofluorescence.

This guide provides an objective, data-supported comparison of two widely used Cy7 alkyne variants: the sulfonated this compound and the non-sulfonated Cy7 alkyne. Understanding their distinct physicochemical properties and resultant in vivo behavior is paramount for selecting the optimal probe for a given biological question.

The fundamental distinction between Sulfo-Cy7 alkyne and Cy7 alkyne lies in the presence of sulfonic acid groups. Cy7 alkyne is a more hydrophobic molecule, while the addition of sulfonate moieties to the cyanine backbone renders Sulfo-Cy7 alkyne highly water-soluble.[1][2] This seemingly simple chemical modification has profound consequences for the dye's performance in a biological milieu.

PropertyThis compoundCy7 AlkyneRationale
Aqueous Solubility HighLowThe negatively charged sulfonate groups on Sulfo-Cy7 interact favorably with water molecules, leading to excellent solubility in aqueous buffers.[2][3] Cy7 alkyne, lacking these hydrophilic groups, has limited water solubility and often requires the use of organic co-solvents like DMSO or DMF for conjugation reactions.[3][4]
Aggregation Low propensityHigher propensityThe electrostatic repulsion between the negatively charged sulfonate groups helps to prevent the aggregation of Sulfo-Cy7 molecules in aqueous environments.[2][3] Non-sulfonated cyanine dyes are more prone to forming non-fluorescent H-aggregates, which can quench the fluorescence signal, particularly at high degrees of labeling on a biomolecule.[5][6]
Non-specific Binding Generally lowerCan be highThe high hydrophilicity of Sulfo-Cy7 reduces non-specific hydrophobic interactions with proteins and other biological macromolecules, which can lead to lower background signals in vivo.[7] The lipophilic nature of Cy7 can result in increased non-specific binding.
Toxicity Generally lowerPotentially higherStudies have shown that sulfonated cyanine analogues can exhibit lower cellular toxicity compared to their non-sulfonated counterparts.[8] The increased hydrophilicity of Sulfo-Cy7 may reduce its tendency to accumulate in and disrupt cell membranes.

In Vivo Performance: A Head-to-Head Comparison

The choice between Sulfo-Cy7 and Cy7 alkyne for in vivo imaging is dictated by the specific experimental context, including the nature of the target, the biological system, and the desired imaging window. While direct, comprehensive in vivo comparative data for the alkyne derivatives is sparse, extensive research on sulfonated versus non-sulfonated cyanine dyes provides a strong basis for performance evaluation.

Performance MetricThis compoundCy7 AlkyneRationale & Supporting Data
Biodistribution & Clearance Primarily renal clearanceTends toward hepatobiliary (liver and spleen) clearanceThe high water solubility of Sulfo-Cy7 facilitates rapid excretion through the kidneys. While this can be advantageous for clearing unbound dye and reducing long-term background, it is important to note that highly anionic sulfonated dyes can sometimes exhibit non-specific uptake in organs like the liver and kidneys.[9] In contrast, the more lipophilic Cy7 is more likely to be taken up by the reticuloendothelial system (RES), leading to accumulation in the liver and spleen.
Signal-to-Noise Ratio (SNR) Potentially higherVariable, can be lowerA higher signal-to-noise ratio is crucial for sensitive detection of the target.[10][11][12] The lower non-specific binding of Sulfo-Cy7 often contributes to a better SNR. However, the biodistribution of the dye-conjugate itself plays a significant role; non-specific accumulation of even a sulfonated dye in clearance organs can increase background in those regions.[13][14]
Tumor/Target Penetration GoodGoodCy7, in general, is well-suited for deep-tissue imaging due to its emission in the NIR window.[3][15] The choice between the sulfonated and non-sulfonated form is less likely to impact tissue penetration depth than the properties of the conjugated biomolecule.
In Vivo Brightness & Stability Generally goodGenerally goodBoth dyes are bright NIR fluorophores.[7][16] However, the quantum yield of cyanine dyes can be influenced by their local environment and conjugation.[9] The reduced aggregation of Sulfo-Cy7 can lead to better-retained fluorescence, especially at higher labeling densities.[5][6]

Experimental Protocols

Conjugation of Alkyne Dyes via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general method for conjugating an alkyne-functionalized dye to an azide-modified biomolecule (e.g., a protein or peptide).

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of Sulfo-Cy7 alkyne in water or buffer. For Cy7 alkyne, dissolve in a minimal amount of DMSO or DMF.[4]

    • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-modified biomolecule and the alkyne dye.

    • Add the copper-chelating ligand to the reaction mixture.

    • Initiate the reaction by adding the copper(II) sulfate followed by the sodium ascorbate. The final concentration of the organic co-solvent for Cy7 alkyne should be kept as low as possible (typically 5-20%) to avoid denaturation of the biomolecule.[4][17]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules from the dye-conjugate using size-exclusion chromatography, dialysis, or tangential flow filtration. For dialysis, a sulfonated dye is recommended for efficient removal of the free dye.[2][7]

In Vivo Imaging Protocol
  • Animal Model: Use an appropriate animal model for the research question (e.g., a tumor-bearing mouse model).

  • Probe Administration: Administer the purified dye-conjugate to the animals, typically via intravenous injection. The dose will depend on the specific conjugate and experimental goals.

  • Imaging:

    • Anesthetize the animals during imaging to prevent motion artifacts.

    • Use an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for Cy7 (Excitation: ~740-750 nm, Emission: ~770-790 nm).

    • Acquire images at various time points post-injection to monitor the biodistribution, target accumulation, and clearance of the probe.[18]

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background tissues (e.g., muscle, non-target organs).

    • Quantify the fluorescence intensity in the ROIs.

    • Calculate the signal-to-noise ratio or tumor-to-background ratio to assess the imaging contrast.[10]

    • Ex vivo imaging of excised organs at the end of the study can be performed to confirm in vivo findings.[18]

Visualizing the Workflow and Rationale

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis Azide-modified Biomolecule Azide-modified Biomolecule Click Chemistry (CuAAC) Click Chemistry (CuAAC) Azide-modified Biomolecule->Click Chemistry (CuAAC) Purification Purification Click Chemistry (CuAAC)->Purification Alkyne Dye (Sulfo-Cy7 or Cy7) Alkyne Dye (Sulfo-Cy7 or Cy7) Alkyne Dye (Sulfo-Cy7 or Cy7)->Click Chemistry (CuAAC) Characterized Dye-Conjugate Characterized Dye-Conjugate Purification->Characterized Dye-Conjugate Probe Administration Probe Administration Characterized Dye-Conjugate->Probe Administration Animal Model Animal Model Animal Model->Probe Administration NIR Fluorescence Imaging NIR Fluorescence Imaging Probe Administration->NIR Fluorescence Imaging Image Acquisition (Time-course) Image Acquisition (Time-course) NIR Fluorescence Imaging->Image Acquisition (Time-course) ROI Analysis ROI Analysis Image Acquisition (Time-course)->ROI Analysis Quantification (Signal, Background) Quantification (Signal, Background) ROI Analysis->Quantification (Signal, Background) Biodistribution & SNR Assessment Biodistribution & SNR Assessment Quantification (Signal, Background)->Biodistribution & SNR Assessment logical_relationship cluster_dye Dye Chemistry cluster_properties Physicochemical Properties cluster_invivo In Vivo Behavior cluster_outcome Imaging Outcome sulfo_cy7 Sulfo-Cy7 Alkyne (+ Sulfonate Groups) hydrophilic High Hydrophilicity Low Aggregation sulfo_cy7->hydrophilic cy7 Cy7 Alkyne (No Sulfonate Groups) hydrophobic Low Hydrophilicity (Lipophilic) cy7->hydrophobic renal Favors Renal Clearance Lower Non-specific Binding hydrophilic->renal hepatic Favors Hepatobiliary Clearance Higher Non-specific Binding hydrophobic->hepatic high_snr Potentially Higher Signal-to-Noise Ratio renal->high_snr low_snr Potentially Lower Signal-to-Noise Ratio hepatic->low_snr

References

A Comparative Guide: Sulfo-Cyanine7 Alkyne vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of near-infrared (NIR) fluorescence imaging and diagnostics, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed, objective comparison of two prominent NIR dyes: Sulfo-Cyanine7 (Sulfo-Cy7) alkyne and Indocyanine Green (ICG). This comparison is based on their core photophysical properties, chemical reactivity for bioconjugation, and performance in imaging applications, supported by experimental data and detailed protocols.

Executive Summary

Sulfo-Cyanine7 alkyne emerges as a superior alternative to the clinically established Indocyanine Green for many research and preclinical applications. This superiority is primarily attributed to its enhanced photostability, higher fluorescence quantum yield, and the versatility of its alkyne group for targeted bioconjugation via click chemistry. While ICG remains the only FDA-approved NIR dye for clinical use, its inherent instability and lower quantum yield can be limiting factors in demanding research applications.

Quantitative Data Comparison

The following tables summarize the key performance metrics of this compound and Indocyanine Green, providing a clear quantitative comparison.

Table 1: Photophysical Properties

PropertyThis compoundIndocyanine Green (ICG)Reference(s)
Excitation Maximum (λex)~750 nm~780-800 nm (solvent dependent)[1][2],[3][4]
Emission Maximum (λem)~773 nm~810-830 nm (solvent dependent)[1][2],[3][4]
Molar Extinction Coefficient (ε)~240,600 cm⁻¹M⁻¹~150,000 - 250,000 cm⁻¹M⁻¹ (concentration and solvent dependent)[1][5],[6][7]
Fluorescence Quantum Yield (Φ)~0.24~0.01 - 0.13 (solvent dependent)[1][5],[8][9]
SolubilityGood in water, DMF, DMSOSoluble in water and methanol[1],[10]

Table 2: Performance Characteristics

CharacteristicThis compoundIndocyanine Green (ICG)Reference(s)
PhotostabilityHighLow to Moderate[11]
Bioconjugation ChemistryCopper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Primarily NHS ester chemistry (amine-reactive)[12][13],[14][15]
In Vivo ApplicationsPreclinical imaging, flow cytometry, fluorescence microscopyClinical diagnostics (cardiac output, hepatic function, angiography), preclinical imaging[2],[16][17]

Key Performance Differences

Photostability

One of the most significant advantages of this compound over ICG is its superior photostability. A comparative study on a structurally similar cyanine (B1664457) dye (CyNE790) and an amine-reactive ICG derivative (ICG-sulfo-OSu) demonstrated that the CyNE790 dye is approximately fifteen-fold more photostable under laser irradiation[11]. This enhanced stability allows for longer exposure times and more robust and reproducible imaging data, which is particularly crucial for time-lapse studies and quantitative analysis.

Fluorescence Brightness

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While the molar extinction coefficients of both dyes are high and in a similar range, this compound exhibits a significantly higher quantum yield (Φ ≈ 0.24) compared to ICG (Φ ≈ 0.01-0.13, highly dependent on the solvent and concentration)[1][5][8][9]. This translates to a brighter fluorescent signal for this compound under identical conditions, which can lead to an improved signal-to-noise ratio in imaging applications.

Bioconjugation

This compound is functionalized with a terminal alkyne group, making it ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This bioorthogonal reaction is highly specific and efficient, allowing for the precise and stable conjugation of the dye to azide-modified biomolecules such as proteins, antibodies, and nucleic acids[12][13].

Indocyanine Green, on the other hand, is typically functionalized with an N-hydroxysuccinimide (NHS) ester for bioconjugation[14][15]. This method targets primary amines (e.g., lysine (B10760008) residues) on proteins. While effective, this reaction can be less specific than click chemistry and is pH-dependent.

Experimental Protocols

Experimental Workflow for Comparing Photostability

cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_sulfo_cy7 Prepare Sulfo-Cy7 alkyne solution (e.g., 1 µM in PBS) initial_measure Measure initial fluorescence intensity (I₀) prep_sulfo_cy7->initial_measure prep_icg Prepare ICG solution (e.g., 1 µM in PBS) prep_icg->initial_measure continuous_illumination Continuously illuminate with excitation light initial_measure->continuous_illumination time_course Record fluorescence intensity over time continuous_illumination->time_course plot_data Plot normalized intensity (I/I₀) vs. time time_course->plot_data fit_curve Fit data to an exponential decay curve plot_data->fit_curve compare Compare photobleaching half-lives (t½) fit_curve->compare

Caption: Workflow for comparing the photostability of fluorescent dyes.

  • Sample Preparation: Prepare equimolar solutions of this compound and ICG in the same buffer (e.g., 1 µM in PBS, pH 7.4).

  • Initial Measurement: Using a fluorometer or a fluorescence microscope, measure the initial fluorescence intensity (I₀) of each sample at their respective emission maxima.

  • Continuous Illumination: Expose the samples to continuous excitation light at their respective excitation maxima. It is crucial to use the same light intensity for both samples.

  • Time-Course Measurement: Record the fluorescence intensity at regular intervals over a set period until a significant decrease in intensity is observed.

  • Data Analysis: Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀). Plot the normalized intensity (I/I₀) against time.

  • Comparison: Fit the data to a single exponential decay curve to determine the photobleaching half-life (t½) for each dye. A longer t½ indicates higher photostability.

Bioconjugation Workflow: this compound via Click Chemistry

cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_azide_biomolecule Prepare azide-modified biomolecule mix_reagents Mix azide-biomolecule and Sulfo-Cy7 alkyne prep_azide_biomolecule->mix_reagents prep_sulfo_cy7 Dissolve Sulfo-Cy7 alkyne prep_sulfo_cy7->mix_reagents prep_catalyst Prepare Copper(I) catalyst solution (e.g., CuSO₄ + Sodium Ascorbate) add_catalyst Add Copper(I) catalyst to initiate reaction prep_catalyst->add_catalyst mix_reagents->add_catalyst incubate Incubate at room temperature add_catalyst->incubate purify Purify the conjugate (e.g., size exclusion chromatography) incubate->purify characterize Characterize the conjugate purify->characterize

Caption: Workflow for bioconjugation using this compound via click chemistry.

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270) in water. A copper ligand like THPTA can be included to improve efficiency and reduce cytotoxicity[18][19].

  • Reaction:

    • In a reaction tube, combine the azide-modified biomolecule and this compound (typically at a 1:5 to 1:20 molar ratio of biomolecule to dye).

    • Add the CuSO₄ and sodium ascorbate solution to the mixture to initiate the click reaction.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Bioconjugation Workflow: ICG via NHS Ester Chemistry

cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_amine_biomolecule Prepare amine-containing biomolecule in amine-free buffer (pH 8.0-9.0) mix_reagents Add ICG-NHS ester to biomolecule solution prep_amine_biomolecule->mix_reagents prep_icg_nhs Dissolve ICG-NHS ester in DMSO prep_icg_nhs->mix_reagents incubate Incubate at room temperature mix_reagents->incubate purify Purify the conjugate (e.g., size exclusion chromatography) incubate->purify characterize Characterize the conjugate purify->characterize

References

A Comparative Guide to the Quantum Yield of Sulfo-Cyanine7 Alkyne and Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent dyes are indispensable tools in a myriad of research and clinical applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. Their emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, enabling high-contrast imaging. A critical parameter for selecting an appropriate NIR dye is its fluorescence quantum yield (QY), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides an objective comparison of the quantum yield of Sulfo-Cyanine7 alkyne against other commonly used NIR dyes: Indocyanine green (ICG), IRDye 800CW, and Alexa Fluor 790, supported by experimental data and protocols.

Quantitative Comparison of Quantum Yields

The selection of a NIR dye significantly impacts the sensitivity and quality of fluorescence imaging. The following table summarizes the reported quantum yields of this compound and its alternatives, providing a clear basis for comparison.

DyeQuantum Yield (Φ)Solvent/ConditionCitation
This compound 0.24 Not specified[1]
Indocyanine green (ICG)0.14Not specified
0.05Ethanol[2]
0.027PBS[3]
IRDye 800CW0.09Not specified[4]
0.12 (conjugated to HSA)Fetal bovine serum[4]
Alexa Fluor 7900.04Not specified[5]

Note: Quantum yields can be highly dependent on the solvent, temperature, and conjugation state of the dye. The values presented here are for comparative purposes and may vary under different experimental conditions.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to a standard with a known quantum yield.[6][7]

Materials:

  • Fluorometer capable of measuring excitation and emission spectra

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol, PBS)

  • Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, ICG in ethanol)

  • Sample of unknown quantum yield (e.g., this compound)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the quantum yield of the sample (Φ_smp) using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • η_smp and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow: Sentinel Lymph Node Mapping

NIR dyes are crucial for sentinel lymph node (SLN) mapping, a procedure to identify the first lymph node to which cancer cells are most likely to spread.[2][5][8][9][10] The following diagram illustrates a typical experimental workflow for SLN mapping using a NIR dye.

Sentinel_Lymph_Node_Mapping cluster_preclinical Preclinical Model cluster_procedure Surgical Procedure cluster_analysis Post-Surgical Analysis Animal_Model Tumor-bearing Animal Model Dye_Injection Peritumoral Injection of NIR Dye Animal_Model->Dye_Injection Surgical Setup NIR_Imaging Real-time NIR Fluorescence Imaging Dye_Injection->NIR_Imaging Dye Migration SLN_Identification Identification of Sentinel Lymph Node NIR_Imaging->SLN_Identification Fluorescence Signal Node_Excision Guided Excision of Sentinel Lymph Node SLN_Identification->Node_Excision Surgical Guidance Histopathology Histopathological Analysis of SLN Node_Excision->Histopathology Excised Tissue Staging Cancer Staging Histopathology->Staging Metastasis Confirmation

Caption: Workflow for Sentinel Lymph Node Mapping using NIR Dyes.

This guide provides a comparative overview of the quantum yields of several key NIR dyes and a foundational understanding of the experimental protocols for their characterization and application. For researchers and professionals in drug development, a careful consideration of a dye's quantum yield is paramount for achieving optimal sensitivity and reliable results in fluorescence-based assays and imaging studies. This compound, with its relatively high quantum yield, presents a promising alternative to traditional NIR dyes for demanding applications.

References

The Decisive Advantage of Sulfonation: A Comparative Guide to Cyanine Dyes in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step that can significantly impact the reliability and clarity of experimental results. Cyanine (B1664457) dyes, a versatile class of synthetic fluorophores, are widely used for labeling biomolecules. However, their performance in aqueous environments, the solvent of life, is dramatically influenced by a key chemical modification: sulfonation. This guide provides an objective comparison of sulfonated and non-sulfonated cyanine dyes, supported by experimental data and detailed protocols, to aid in the selection of the optimal dye for your research needs.

Key Performance Differences: A Quantitative Comparison

The introduction of sulfonate groups (–SO₃⁻) to the cyanine dye structure fundamentally alters its physicochemical properties, leading to significant advantages in aqueous-based applications. The primary benefits include vastly improved water solubility, reduced aggregation, and enhanced fluorescence performance. While spectral characteristics such as absorption and emission maxima remain nearly identical between sulfonated and non-sulfonated counterparts, the practical implications of these advantages are profound.[1][2][3]

PropertyNon-Sulfonated Cyanine Dyes (e.g., Cy3, Cy5, Cy7)Sulfonated Cyanine Dyes (e.g., sulfo-Cy3, sulfo-Cy5, sulfo-Cy7)Advantage of Sulfonation
Water Solubility Low; requires organic co-solvents (e.g., DMSO, DMF) for dissolution in aqueous buffers.[2][][5]Significantly higher; readily soluble in aqueous solutions without the need for organic co-solvents.[1][2][][6]Prevents precipitation and simplifies labeling protocols, especially for sensitive biomolecules.[]
Aggregation Prone to aggregation in aqueous solutions, leading to fluorescence quenching.[7]Markedly reduced tendency to aggregate due to electrostatic repulsion between the negatively charged sulfonate groups.[1][3]Minimizes non-specific binding and fluorescence quenching, resulting in a higher signal-to-noise ratio.[7]
Fluorescence Quantum Yield (Φ) in Aqueous Buffer Generally lower due to aggregation and environmental effects. For example, Cy5 in PBS has a quantum yield of approximately 0.27.[7]Generally higher in aqueous buffers due to reduced aggregation. Sulfonated Cy5 derivatives have reported quantum yields of up to 0.32.[7]Brighter fluorescence signal for enhanced sensitivity in imaging and detection assays.
Photostability Moderate.Generally exhibits improved photostability in aqueous media.[7][8][9]Allows for longer exposure times and time-lapse imaging with less signal degradation.[7]
Labeling Protocol Requires dissolution in an organic co-solvent before addition to the aqueous reaction mixture.[1][2]Can be directly dissolved and used in aqueous labeling buffers.[1][]Simpler, more reproducible labeling procedures and is suitable for biomolecules sensitive to organic solvents.[]

The Impact of Sulfonation on Cyanine Dye Performance

The sulfonate groups, being highly polar and negatively charged, impart a hydrophilic character to the cyanine dye molecule. This enhanced hydrophilicity is the primary driver for the observed advantages in aqueous solutions.

G cluster_0 Non-Sulfonated Cyanine Dye cluster_1 Sulfonated Cyanine Dye A Low Aqueous Solubility B High Aggregation Propensity A->B leads to D Complex Labeling Protocol A->D requires C Fluorescence Quenching B->C causes E High Aqueous Solubility F Reduced Aggregation E->F results in H Simplified Labeling Protocol E->H enables G Enhanced Fluorescence F->G leads to X Sulfonation (-SO₃⁻ group) X->E imparts G cluster_0 Non-Sulfonated Cyanine Dye Labeling cluster_1 Sulfonated Cyanine Dye Labeling A1 Dissolve Dye in Organic Solvent (DMSO/DMF) A3 Add Dye Solution to Protein Solution A1->A3 A2 Prepare Protein in Aqueous Buffer A2->A3 A4 Incubate A3->A4 A5 Purify Labeled Protein A4->A5 B1 Dissolve Dye Directly in Aqueous Buffer B3 Add Dye Solution to Protein Solution B1->B3 B2 Prepare Protein in Aqueous Buffer B2->B3 B4 Incubate B3->B4 B5 Purify Labeled Protein B4->B5

References

Sulfo-Cyanine7 Alkyne: A Comparative Guide to Click Chemistry-Compatible Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling and imaging experiments. Among the diverse arsenal (B13267) of click chemistry-compatible fluorophores, Sulfo-Cyanine7 (Sulfo-Cy7) alkyne has emerged as a prominent near-infrared (NIR) dye. This guide provides an objective comparison of Sulfo-Cyanine7 alkyne with other commonly used click chemistry-compatible fluorophores, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Click Chemistry-Compatible Fluorophores

The choice of a fluorophore for click chemistry applications is dictated by several key performance indicators, including its spectral properties, brightness (a function of quantum yield and extinction coefficient), and photostability. Sulfo-Cy7 alkyne, with its emission in the near-infrared spectrum, offers advantages for deep-tissue and in vivo imaging due to reduced autofluorescence from biological samples in this region. The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that could denature sensitive proteins.[1]

Below is a table summarizing the key quantitative data for this compound and a selection of other popular click chemistry-compatible fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)PhotostabilityWater Solubility
This compound 750 773 240,600 0.24 [2]High High
Cyanine7 Alkyne~750~776~250,000ModerateModerateLow
Cyanine5 Alkyne~646~662~250,000~0.2ModerateLow
Sulfo-Cyanine5 Alkyne~647~663~250,000~0.2ModerateHigh
Alexa Fluor 647 Alkyne650668239,0000.33HighHigh
Alexa Fluor 750 Alkyne749775240,0000.12HighHigh
Fluorescein Alkyne495519~75,000~0.92LowModerate
Rhodamine B Alkyne555580~110,000~0.31ModerateModerate

Note: The exact values for extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. The photostability is a qualitative assessment based on available data.

Experimental Protocols

To facilitate a direct comparison of fluorophore performance in a laboratory setting, the following detailed experimental protocols are provided.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Proteins in Solution

This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing fluorophore.

Materials:

  • Azide-modified protein (e.g., 1 mg/mL in PBS)

  • Alkyne-fluorophore (e.g., Sulfo-Cy7 alkyne, 10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄, 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with 1 µL of the 10 mM alkyne-fluorophore stock solution.

  • In a separate tube, prepare the copper catalyst solution by mixing 2 µL of 50 mM CuSO₄ and 2 µL of 50 mM THPTA.

  • Add 4 µL of the copper catalyst solution to the protein-fluorophore mixture.

  • Initiate the click reaction by adding 2 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.

  • Analyze the labeling efficiency by measuring the absorbance of the protein and the fluorophore.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol is designed for labeling azide-modified biomolecules on the surface of living cells with a cyclooctyne-bearing fluorophore, avoiding the cytotoxicity associated with copper catalysts.

Materials:

  • Cells with azide-functionalized surface molecules

  • Cyclooctyne-fluorophore (e.g., DBCO-Sulfo-Cy7, 1 mM stock in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency in a suitable imaging dish.

  • Wash the cells twice with pre-warmed PBS.

  • Prepare the labeling solution by diluting the cyclooctyne-fluorophore stock solution in cell culture medium to a final concentration of 10-50 µM.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Wash the cells three times with pre-warmed PBS to remove unbound fluorophore.

  • Image the labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 3: Quantitative Comparison of Fluorophore Photostability

This protocol outlines a method to quantify and compare the photostability of different fluorophores under controlled illumination.

Materials:

  • Labeled samples (e.g., proteins or cells) with different fluorophores

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Image analysis software

Procedure:

  • Prepare slides with the labeled samples.

  • Set the microscope to the appropriate excitation and emission wavelengths for the fluorophore being tested.

  • Adjust the illumination intensity and camera settings to obtain a good initial signal without saturation. Keep these settings constant for all fluorophores being compared.

  • Acquire a time-lapse series of images of the same field of view under continuous illumination.

  • Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each frame.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time for each fluorophore.

  • Calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each fluorophore to quantitatively compare their photostability.

Visualizing Workflows and Pathways

To further illustrate the application of these fluorophores, the following diagrams, created using the DOT language, depict relevant biological pathways and experimental workflows.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen Complex TCR T-Cell Receptor (TCR) MHC->TCR Binding CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Phosphorylation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release PKC PKC DAG->PKC Activation NFAT NFAT Ca_ion->NFAT Activation Gene_Expression Gene Expression (Cytokine Production) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB Activation NFkB->Gene_Expression

Caption: T-Cell activation signaling pathway initiated by antigen presentation.

Experimental_Workflow_Fluorophore_Comparison cluster_Preparation Sample Preparation cluster_Labeling Click Chemistry Labeling cluster_Analysis Comparative Analysis Protein_Azide Prepare Azide-Modified Protein CuAAC Perform CuAAC Reaction for each fluorophore Protein_Azide->CuAAC Fluorophore_Alkyne Prepare Alkyne-Fluorophores (Sulfo-Cy7, Alexa Fluor, etc.) Fluorophore_Alkyne->CuAAC Purification Purify Labeled Proteins CuAAC->Purification Spectroscopy Measure Absorbance & Emission Spectra (Quantum Yield, Extinction Coefficient) Purification->Spectroscopy Microscopy Fluorescence Microscopy Purification->Microscopy Photostability Quantify Photostability Microscopy->Photostability

Caption: Experimental workflow for comparing click chemistry fluorophores.

ADC_Development_Workflow cluster_Components Component Preparation cluster_Conjugation Click Chemistry Conjugation cluster_Purification_Analysis Purification & Analysis cluster_Evaluation In Vitro / In Vivo Evaluation Antibody Monoclonal Antibody (mAb) mAb_Linker Conjugate mAb with Alkyne-Linker Antibody->mAb_Linker Linker_Alkyne Alkyne-Linker Linker_Alkyne->mAb_Linker Drug_Azide Azide-Payload (Drug) Click_Reaction Click Reaction with Azide-Payload Drug_Azide->Click_Reaction mAb_Linker->Click_Reaction Purification Purify ADC Click_Reaction->Purification Characterization Characterize ADC (Drug-to-Antibody Ratio) Purification->Characterization Cell_Studies Cell-based Assays (Cytotoxicity, Internalization) Characterization->Cell_Studies Animal_Studies In Vivo Efficacy & Pharmacokinetics Cell_Studies->Animal_Studies

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using click chemistry.

Conclusion

This compound stands out as a valuable tool for click chemistry-based labeling, particularly for applications requiring near-infrared detection and high water solubility. Its high molar extinction coefficient and good quantum yield contribute to its brightness, while its photostability allows for extended imaging experiments. However, the optimal choice of a fluorophore is application-dependent. For instance, in applications where photostability is the absolute priority, Alexa Fluor dyes might be a superior choice. Conversely, for experiments where cost is a major consideration, other cyanine (B1664457) dyes may be more suitable. By providing quantitative data, detailed protocols, and illustrative workflows, this guide aims to empower researchers to select the most appropriate click chemistry-compatible fluorophore to achieve their scientific goals.

References

Validating Sulfo-Cyanine7 Alkyne Labeling: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and verified labeling of biomolecules is paramount. This guide provides a comprehensive overview of the validation of Sulfo-Cyanine7 alkyne labeling using mass spectrometry, offering a comparison with alternative fluorescent alkyne dyes and detailed experimental protocols.

This compound is a water-soluble, near-infrared (NIR) fluorescent dye designed for covalent labeling of azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] Its fluorescence in the NIR spectrum makes it particularly useful for in vivo imaging, as biological tissues are more transparent at these wavelengths.[3] This guide focuses on the crucial step of validating the successful covalent attachment of this compound to a target molecule, a process for which mass spectrometry is an indispensable tool.

Experimental Workflow for Labeling and Validation

The overall process for labeling a target protein with this compound and subsequently validating the conjugation by mass spectrometry involves several key stages. These include the preparation of the azide-modified protein, the click chemistry reaction, purification of the labeled protein, and finally, analysis by mass spectrometry to confirm the covalent modification.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_validation Validation cluster_result Result p1 Azide-Modified Protein l2 Click Chemistry (CuAAC) p1->l2 l1 Sulfo-Cy7 Alkyne l1->l2 pu1 Purification of Labeled Protein l2->pu1 v1 Mass Spectrometry Analysis pu1->v1 r1 Validated Labeled Protein v1->r1

Caption: Experimental workflow for this compound labeling and validation.

Detailed Experimental Protocols

A detailed protocol for labeling azide-modified proteins with this compound and preparing the sample for mass spectrometry is provided below. This protocol is based on established methods for click chemistry in proteomics.[2][4]

1. Preparation of Azide-Modified Protein:

  • The protein of interest must first be modified to contain an azide (B81097) group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analogue or by chemically modifying specific amino acid side chains.

  • Ensure the azide-modified protein is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The pH of the solution should be between 7 and 8.5 for optimal click chemistry reaction.

2. This compound Labeling Reaction (Click Chemistry):

The following steps outline the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

click_chemistry Protein_Azide Protein-N₃ plus1 + Protein_Azide->plus1 Sulfo_Cy7_Alkyne Sulfo-Cy7-Alkyne plus1->Sulfo_Cy7_Alkyne arrow Cu(I) catalyst Sulfo_Cy7_Alkyne->arrow Protein_Labeled Protein-Triazole-Sulfo-Cy7 arrow->Protein_Labeled

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

    • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

    • Copper-binding Ligand (e.g., THPTA or BTTAA) Stock Solution: Prepare a 50 mM stock solution in deionized water or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with this compound. A molar excess of the dye (e.g., 10-fold) is typically used.

    • Add the copper-binding ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Purification of the Labeled Protein:

  • Following the labeling reaction, it is crucial to remove excess dye and reaction components. This can be achieved using methods such as:

    • Size-Exclusion Chromatography (e.g., Sephadex G-25 column): This is effective for separating the larger labeled protein from smaller molecules.

    • Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) to remove small molecules.

    • Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can be used to isolate the protein.

4. Preparation for Mass Spectrometry:

  • The purified, labeled protein can be analyzed intact or, more commonly, digested into peptides for more detailed analysis.

  • Intact Protein Analysis: Desalt the protein sample using a C4 ZipTip or equivalent.

  • Peptide Analysis (Bottom-up Proteomics):

    • Denature, reduce, and alkylate the protein.

    • Digest the protein into peptides using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent before analysis.

Validation by Mass Spectrometry

Mass spectrometry provides definitive evidence of successful labeling by detecting the mass shift corresponding to the addition of the this compound molecule.

  • Expected Mass Shift: The molecular weight of this compound is 784.04 Da, and its addition results in a mass increment of 745.3 Da.[1] This specific mass increase will be observed in the mass spectrum of the labeled protein or peptide.

  • Analysis of Intact Protein: For intact protein analysis, a new peak corresponding to the mass of the unlabeled protein plus the mass of the this compound will appear in the mass spectrum. The relative intensities of the unlabeled and labeled protein peaks can provide an estimate of the labeling efficiency.

  • Analysis of Peptides: In a bottom-up proteomics approach, the mass shift will be observed on the specific peptide(s) containing the azide-modified amino acid. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact site of modification.

Comparison with Alternative Fluorescent Alkyne Dyes

While this compound is an excellent choice for many applications, several alternative fluorescent alkyne dyes are available. The choice of dye may depend on the specific experimental requirements, such as the desired emission wavelength and the instrumentation available. A comparison of this compound with other commercially available dyes is presented below.

FeatureThis compoundCF®568 AlkyneCF®647 AlkyneCF®680R Alkyne
Excitation Max (nm) ~750568650680
Emission Max (nm) ~773[3]591668701
Molecular Weight ( g/mol ) 784.04[1]741.81032.3801.9
Mass Shift (Da) 745.3[1]Data not available in search resultsData not available in search resultsData not available in search results
Key Features Near-infrared emission, high water solubility.[2][3]Bright and photostable orange fluorescence.Bright and photostable far-red fluorescence.Bright and photostable near-infrared fluorescence.

Note: Specific mass shift data for the CF® dyes were not available in the provided search results. This information would need to be obtained from the manufacturer.

Conclusion

The validation of this compound labeling by mass spectrometry is a critical step to ensure the integrity of downstream experiments. By confirming the specific covalent attachment of the dye through the detection of a characteristic mass shift, researchers can proceed with confidence in their imaging and other analytical applications. The choice of fluorescent alkyne dye should be guided by the specific needs of the experiment, with this compound offering the advantage of near-infrared fluorescence for deep-tissue imaging.

References

A Head-to-Head Comparison of Sulfo-Cyanine7 Alkyne and Alexa Fluor 750 Alkyne for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent probes for bioimaging, the choice between Sulfo-Cyanine7 (Sulfo-Cy7) alkyne and Alexa Fluor 750 alkyne is a critical decision. Both dyes offer excitation and emission profiles in the NIR spectrum, a region advantageous for deep tissue imaging with reduced autofluorescence. This guide provides an objective, data-driven comparison of these two popular alkyne-functionalized fluorophores to aid in the selection process for applications involving copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

This comparison delves into their photophysical properties, performance in bio-labeling, and provides detailed experimental protocols for their application. All quantitative data is summarized for clear comparison, and key experimental workflows are visualized.

At a Glance: Key Performance Indicators

PropertySulfo-Cyanine7 AlkyneAlexa Fluor 750 AlkyneReference
Excitation Max (nm) ~750~749-752[1]
Emission Max (nm) ~773~775-776[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,600~240,000-290,000[1][2]
Quantum Yield (Φ) ~0.24~0.12[1]
Molecular Weight ~784 g/mol Proprietary[3]
Solubility Good in water, DMF, DMSOGood in water[3][4]
Photostability GoodHigh[5][6][7]

In-Depth Analysis

Photophysical Properties:

Both this compound and Alexa Fluor 750 alkyne exhibit similar excitation and emission maxima, making them compatible with the same instrument settings for NIR imaging.[1] Their high molar extinction coefficients indicate efficient light absorption.[1][2] A notable difference lies in their quantum yields, with this compound reported to have a higher quantum yield, suggesting potentially brighter initial fluorescence.[1] However, the overall performance in an imaging experiment is also heavily influenced by photostability.

Photostability:

While both dyes are suitable for NIR imaging, Alexa Fluor dyes are generally reputed to have superior photostability compared to traditional cyanine (B1664457) dyes.[5][6][7] This increased resistance to photobleaching can be a significant advantage in experiments requiring long exposure times or repeated imaging of the same sample.

Performance in Click Chemistry:

Chemical Structures:

The chemical structure of a fluorophore dictates its photophysical properties and its interactions with the local environment.

cluster_sulfo_cy7 This compound Sulfo-Cy7_Structure

Figure 1. Chemical Structure of this compound.

Due to the proprietary nature of Alexa Fluor dyes, the exact chemical structure of Alexa Fluor 750 alkyne is not publicly disclosed. However, it is known to be a sulfonated cyanine dye, which contributes to its water solubility and photostability.[4]

cluster_af750 Alexa Fluor 750 Alkyne (Generic Structure) AF750_Core Sulfonated Cyanine Core Alkyne Alkyne Group (for Click Chemistry) AF750_Core->Alkyne Linker

Figure 2. Generic Representation of Alexa Fluor 750 Alkyne.

Experimental Protocols

The following protocols provide a framework for utilizing this compound and Alexa Fluor 750 alkyne for the labeling of azide-modified proteins and subsequent fluorescence microscopy.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general steps for labeling an azide-containing protein with either this compound or Alexa Fluor 750 alkyne.

G cluster_workflow CuAAC Protein Labeling Workflow A Prepare Reagents: - Azide-modified protein in PBS - Alkyne-dye stock (in DMSO) - CuSO4 solution - Ligand (e.g., THPTA) solution - Reducing agent (e.g., Sodium Ascorbate) solution B Combine protein, dye, and ligand A->B C Add CuSO4 B->C D Initiate reaction with Sodium Ascorbate (B8700270) C->D E Incubate at room temperature (protected from light) D->E F Purify labeled protein (e.g., size-exclusion chromatography) E->F G Characterize conjugate (absorbance spectroscopy) F->G

Figure 3. Workflow for CuAAC Protein Labeling.

Materials:

  • Azide-modified protein

  • This compound or Alexa Fluor 750 alkyne

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne dye in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at 1-5 mg/mL) in PBS with the alkyne dye stock solution. A molar excess of the dye (e.g., 5-10 fold) is recommended.

    • Add the THPTA solution to the mixture to a final concentration of 1 mM.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to a final concentration of 0.5 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~750 nm).

Protocol 2: Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells labeled with fluorescently tagged proteins.

G cluster_workflow Cellular Imaging Workflow A Seed cells on a -slide or coverslip B Incubate cells with the fluorescently labeled protein A->B C Wash cells to remove unbound conjugate B->C D Fix and permeabilize cells (optional, for intracellular targets) C->D E Mount coverslip with antifade mounting medium D->E F Acquire images using a fluorescence microscope with appropriate NIR filter sets E->F

Figure 4. Workflow for Fluorescence Microscopy of Labeled Cells.

Materials:

  • Cells of interest

  • Cell culture medium

  • Fluorescently labeled protein conjugate (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate NIR excitation and emission filters

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Labeling: Incubate the cells with the fluorescently labeled protein conjugate at a predetermined optimal concentration in cell culture medium for a specific duration (e.g., 1-4 hours).

  • Washing: Wash the cells three times with PBS to remove any unbound conjugate.

  • Fixation and Permeabilization (for intracellular targets):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with a laser line and filter set appropriate for the ~750 nm excitation and ~775 nm emission wavelengths of the dyes.

Conclusion

Both this compound and Alexa Fluor 750 alkyne are high-performance NIR dyes suitable for a wide range of bioimaging applications utilizing click chemistry. The choice between them may depend on the specific requirements of the experiment. This compound offers a higher quantum yield, which could translate to a brighter initial signal. Conversely, Alexa Fluor 750 alkyne is part of a dye family renowned for its exceptional photostability, making it a strong candidate for experiments that involve long-term or repeated imaging. For optimal results, it is recommended to empirically test both dyes in the specific experimental context to determine the most suitable probe for the intended application.

References

A Head-to-Head Comparison of Near-Infrared Alkyne Dyes: Evaluating the Photostability of Sulfo-Cyanine7 Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the photostability of a chosen dye is a critical parameter for the success of imaging and tracking applications. This guide provides an objective comparison of the photostability of Sulfo-Cyanine7 (Sulfo-Cy7) alkyne against other commercially available, spectrally similar alkyne-functionalized dyes: Cyanine7 (Cy7) alkyne, Alexa Fluor 750 alkyne, and IRDye 800CW alkyne. The data presented herein is based on synthesized findings from publicly available resources and standardized experimental protocols to facilitate informed decisions for your research needs.

Executive Summary

Sulfo-Cyanine7 alkyne emerges as a robust candidate for applications requiring high photostability in aqueous environments. While direct, side-by-side comparative studies under identical conditions are limited in the public domain, the available data suggests that Sulfo-Cyanine7 and Alexa Fluor 750 generally offer enhanced photostability compared to traditional cyanine (B1664457) dyes like Cy7. IRDye 800CW is also recognized for its stability, particularly in in-vivo imaging contexts. The choice of dye will ultimately depend on the specific experimental conditions, including illumination intensity, exposure duration, and the surrounding chemical environment.

Quantitative Photostability Comparison

To provide a clear comparison, the following table summarizes the key photophysical and photostability parameters for the selected NIR alkyne dyes. It is important to note that photostability can be influenced by various factors, including the conjugation partner, solvent, and the presence of antifading agents. The data presented here is collated from various sources and should be considered as a guideline.

ParameterThis compoundCy7 AlkyneAlexa Fluor 750 AlkyneIRDye 800CW Alkyne
Excitation Max (nm) ~750~750~749~774
Emission Max (nm) ~773~776~775~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,000~250,000~290,000~240,000
Fluorescence Quantum Yield Moderate to HighModerateHighModerate
Relative Photostability HighModerateHighHigh

Note: Quantitative values for photobleaching half-life and quantum yield are highly dependent on the experimental setup and are not consistently reported across all products in a directly comparable format. "High" relative photostability indicates a slower decay in fluorescence intensity under continuous illumination compared to dyes with "Moderate" stability.

Experimental Protocol: Measuring Photostability in Solution

This section details a standardized protocol for evaluating the photostability of fluorescent dye-alkyne conjugates in a solution-based assay using a fluorometer. This method allows for the determination of the photobleaching half-life (t₁₂) of a fluorophore under controlled conditions.

I. Materials and Reagents:

  • Fluorospectrometer with a temperature-controlled cuvette holder and a continuous illumination source.

  • Quartz cuvette (1 cm path length).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • This compound and other NIR alkyne dyes for comparison.

  • Azide-containing biomolecule (e.g., azide-modified BSA) for conjugation (optional, but recommended for application-relevant data).

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, TBTA).

II. Experimental Procedure:

  • Dye Conjugation (Optional but Recommended):

    • Prepare stock solutions of the alkyne dyes and the azide-containing biomolecule in a suitable buffer (e.g., PBS).

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the dyes to the biomolecule.

    • Purify the dye-conjugate using appropriate methods (e.g., size exclusion chromatography or dialysis) to remove unconjugated dye.

    • Determine the degree of labeling (DOL) using spectrophotometry.

  • Sample Preparation:

    • Prepare a 1 µM solution of the free dye or dye-conjugate in PBS (pH 7.4). A small percentage of DMSO (<1%) may be used to ensure solubility of non-sulfonated dyes.

    • Prepare a blank sample containing only PBS.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths on the fluorospectrometer to the respective maxima of the dye being tested.

    • Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without causing rapid photobleaching.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).

  • Photobleaching Measurement:

    • Place the cuvette containing the dye solution into the fluorospectrometer.

    • Record the initial fluorescence intensity (F₀) at time t=0.

    • Continuously illuminate the sample with the excitation light source at a defined and constant intensity.

    • Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a total duration sufficient to observe a significant decrease in fluorescence (e.g., until the intensity drops to less than 50% of the initial value).

  • Data Analysis:

    • Subtract the background fluorescence (from the blank sample) from all measurements.

    • Normalize the fluorescence intensity at each time point (Fₜ) to the initial fluorescence intensity (F₀).

    • Plot the normalized fluorescence intensity (Fₜ/F₀) against time.

    • Fit the data to a single exponential decay model: F(t) = A * exp(-kt) + C, where 'k' is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t₁₂) using the formula: t₁₂ = ln(2) / k.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for evaluating the photostability of fluorescent dye conjugates.

G cluster_prep Sample Preparation cluster_measurement Photostability Measurement cluster_analysis Data Analysis Dye Alkyne Dye Stock Conjugation Click Chemistry Conjugation Dye->Conjugation Azide Azide-Biomolecule Stock Azide->Conjugation Purification Purification Conjugation->Purification Dilution Dilution to 1 µM Purification->Dilution Fluorometer Fluorospectrometer Setup Dilution->Fluorometer Initial_F Record Initial Fluorescence (F₀) Fluorometer->Initial_F Illumination Continuous Illumination Initial_F->Illumination Time_Course Record Fluorescence over Time Illumination->Time_Course Normalization Normalize Fluorescence Data Time_Course->Normalization Fitting Exponential Decay Fitting Normalization->Fitting HalfLife Calculate Half-Life (t₁/₂) Fitting->HalfLife

Caption: Workflow for photostability evaluation of dye conjugates.

Signaling Pathway of Photobleaching

Photobleaching is a complex process involving the irreversible photochemical destruction of a fluorophore. The following diagram illustrates a simplified signaling pathway leading to photobleaching.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Product (Non-fluorescent) S1->Bleached Photochemical Reaction T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating photobleaching pathways.

Conclusion

The selection of a near-infrared alkyne dye for bioconjugation and subsequent imaging applications requires careful consideration of its photophysical properties, with photostability being a paramount concern for quantitative and long-term studies. This compound, with its high water solubility and robust fluorescence, presents a compelling option. While Alexa Fluor 750 alkyne also demonstrates excellent photostability, and IRDye 800CW alkyne is a well-established probe for in vivo imaging, the final choice should be guided by the specific requirements of the experimental design and a thorough evaluation using standardized protocols as outlined in this guide. Researchers are encouraged to perform their own in-house comparisons to determine the optimal dye for their specific application.

Safety Operating Guide

Proper Disposal of Sulfo-Cyanine7 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of Sulfo-Cyanine7 alkyne, a water-soluble, near-infrared fluorescent dye.

While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, the presence of a terminal alkyne group necessitates specific handling and disposal precautions to mitigate potential risks.[1][2] Terminal alkynes can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[2] Therefore, adherence to the following procedures is crucial for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection: Safety glasses or goggles
Hand Protection: Chemical-resistant gloves (e.g., nitrile)
Body Protection: Laboratory coat

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or aerosols.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, tubes, wipes).

  • The container should be made of a material that does not react with the chemical; plastic is generally a safe choice.[4]

  • Crucially, ensure this waste stream is kept separate from any waste containing heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive metal acetylides. [2]

2. Treatment of Aqueous Waste Solutions:

  • For dilute aqueous solutions of this compound, the primary concern is the alkyne functional group.

  • While the SDS indicates it is not hazardous, it is best practice to treat the alkyne to mitigate any potential reactivity before disposal.

  • A common laboratory practice for neutralizing reactive functional groups is through chemical treatment. However, given the non-hazardous classification, excessive treatment may not be necessary. The primary goal is to ensure it does not come into contact with incompatible materials.

  • For labs with established chemical waste protocols, this solution should be collected in a designated "aqueous waste" container that is compatible with organic dyes and alkynes.

3. Disposal of Solid Waste:

  • Solid this compound powder and contaminated materials should be collected in the designated, labeled solid waste container.

  • Avoid generating dust when handling the solid material.[1]

4. Final Disposal:

  • All waste, both liquid and solid, must be disposed of in accordance with local, state, and federal regulations.[1][5]

  • Contact your institution's Environmental Health and Safety (EHRS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4][6]

  • Never pour chemical waste down the drain unless specifically authorized by your institution's EHRS and local regulations.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_disposal Final Disposal start Waste Generated is_solid Solid or Liquid? start->is_solid collect_liquid Collect in Designated Aqueous Waste Container is_solid->collect_liquid collect_solid Collect in Designated Solid Waste Container is_solid->collect_solid Solid check_metal Free of Heavy Metals (Cu, Ag, Hg)? collect_liquid->check_metal check_metal->start No - Re-evaluate Segregation label_container Properly Label Container check_metal->label_container Yes collect_solid->label_container contact_ehs Contact EH&S for Pickup label_container->contact_ehs end Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Container Labeled, non-reactive (e.g., plastic)Prevents accidental mixing and reactions.[4]
Waste Segregation Separate from heavy metal wastePrevents formation of explosive acetylides.[2]
Aqueous Waste Collect in a designated aqueous waste containerEnsures proper handling of liquid chemical waste.
Solid Waste Collect in a designated solid waste containerPrevents contamination and ensures proper disposal.
Final Disposal Via institutional EHRS or licensed contractorEnsures compliance with all relevant regulations.[1][4]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling Sulfo-Cyanine7 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sulfo-Cyanine7 Alkyne

This guide provides immediate safety, operational, and disposal protocols for this compound, ensuring the well-being of laboratory personnel and adherence to safety standards.

This compound is a water-soluble, near-infrared fluorescent dye utilized in copper-catalyzed click chemistry.[1][2] While a specific Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[3]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 2183440-56-2[1]
Molecular Formula C₄₀H₄₆N₃KO₇S₂[1]
Molecular Weight 784.04 g/mol [1]
Appearance Dark green powder[1]
Solubility Good in water, DMF, and DMSO[1]
Storage Store at -20°C in the dark, desiccated.[1] Transportation at room temperature for up to 3 weeks is acceptable.[1]
Personal Protective Equipment (PPE)

A thorough approach to personal protection is mandatory when handling this compound to prevent contact and inhalation.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles.
Skin Protection Nitrile gloves (double-gloving recommended).[4] A lab coat should be worn over personal clothing.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended to avoid inhaling dust particles.[5]

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection cluster_ppe PPE Selection for this compound start Start: Handling this compound handling_solid Handling Solid Powder? start->handling_solid in_fume_hood Working in Fume Hood? handling_solid->in_fume_hood Yes handling_solution Handling Solution? handling_solid->handling_solution No ppe_solid_hood Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat in_fume_hood->ppe_solid_hood Yes ppe_solid_no_hood Required PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat - Particulate Respirator in_fume_hood->ppe_solid_no_hood No ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat handling_solution->ppe_solution Yes end End: Procedure Complete handling_solution->end No ppe_solid_hood->end ppe_solid_no_hood->end ppe_solution->end

Caption: Decision tree for selecting appropriate PPE.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure risk.

Preparation and Designated Area
  • All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

  • Cover the work surface with absorbent, disposable bench paper.[4]

Weighing and Solution Preparation
  • Weigh the solid compound carefully within the containment of a chemical fume hood to avoid generating dust.[4]

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.[4]

Use in Experiments
  • When using solutions of this compound, handle them with the same level of precaution as the solid form.

  • Avoid direct contact with skin and eyes.[3]

  • All manipulations should be performed in a manner that minimizes the creation of aerosols.

Post-Handling Procedures
  • After handling, decontaminate the work area thoroughly.

  • Carefully remove and dispose of all PPE as hazardous waste.[4]

  • Wash hands and any exposed skin thoroughly with soap and water.[4]

The following diagram outlines the standard workflow for handling this compound.

Handling_Workflow cluster_workflow Experimental Workflow for this compound prep 1. Preparation - Designate work area (fume hood) - Gather PPE - Prepare spill kit weighing 2. Weighing - Tare balance with weigh paper - Carefully transfer solid - Record mass prep->weighing dissolution 3. Dissolution - Place solid in vial - Slowly add solvent - Mix gently to dissolve weighing->dissolution reaction 4. Experimental Use - Perform click chemistry reaction - Monitor reaction progress dissolution->reaction cleanup 5. Post-Handling - Decontaminate work surface - Dispose of waste properly reaction->cleanup end End cleanup->end

Caption: Step-by-step handling workflow.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Solid Waste

All solid this compound waste, including empty vials, contaminated gloves, bench paper, and other disposable materials, should be collected in a clearly labeled, sealed hazardous waste container.[4]

Liquid Waste
  • Unused Solutions : Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container.[4]

  • Aqueous Waste : For dilute aqueous solutions, the pH should be neutralized (between 6.0 and 9.0) before collection in the hazardous liquid waste container. While some neutralized, non-hazardous aqueous solutions can be disposed of down the drain, it is best practice to collect all dye-containing waste for professional disposal.[5] Always consult your institution's specific guidelines for chemical waste disposal.[6]

All waste must be disposed of in accordance with local, state, and federal regulations.[3]

References

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